molecular formula C11H13NO4 B14014044 Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate CAS No. 6635-79-6

Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

Cat. No.: B14014044
CAS No.: 6635-79-6
M. Wt: 223.22 g/mol
InChI Key: BJUNLWKZVSKZQZ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate is a chemical compound featuring a phenoxyacetate core linked to a hydroxyiminomethyl (oxime) functional group. This molecular architecture suggests significant potential for probing biological systems, particularly as a building block or intermediate in medicinal chemistry. The oxime functional group is a key pharmacophore in drug discovery, known for its ability to participate in hydrogen bonding and metal coordination, which can be critical for modulating protein function. Scientific literature indicates that small molecules containing similar polar groups, such as oximes, can act as closure-stabilizing inhibitors for integrins, a class of important cell adhesion receptors. These types of inhibitors work by stabilizing a specific low-affinity conformation of the integrin through precise interactions with a water molecule in the metal ion-dependent adhesion site (MIDAS), thereby suppressing unintended activation . Furthermore, structurally related benzaldehyde-oxime derivatives have been investigated for their activity as Selective Progesterone Receptor Modulators (SPRMs), highlighting the relevance of this chemical motif in developing hormone receptor therapeutics . In a different application domain, the oxime derivative ethyl cyanohydroxyiminoacetate (Oxyma) is widely used in peptide synthesis as an additive to suppress racemization and improve coupling efficiency, demonstrating the utility of oxime chemistry in complex synthetic workflows . Researchers may find Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate valuable as a versatile scaffold for developing novel enzyme inhibitors, receptor modulators, or as a synthetic intermediate in the preparation of more complex bioactive molecules.

Properties

CAS No.

6635-79-6

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

InChI

InChI=1S/C11H13NO4/c1-2-15-11(13)8-16-10-5-3-4-9(6-10)7-12-14/h3-7,14H,2,8H2,1H3

InChI Key

BJUNLWKZVSKZQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C=NO

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes actionable physicochemical data, synthetic protocols, and structural validation methods.



Executive Chemical Profile

Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate is a functionalized phenoxyacetic acid derivative characterized by the presence of a meta-substituted oxime group. It serves as a critical intermediate in the synthesis of agrochemicals (e.g., strobilurin analogues) and pharmaceutical candidates targeting specific G-protein coupled receptors (GPCRs) where the phenoxyacetic acid moiety acts as a pharmacophore mimic.

Core Identity & Constants
ParameterSpecificationNotes
Molecular Formula

Confirmed via elemental stoichiometry.
Molecular Weight 223.23 g/mol Monoisotopic Mass: 223.0845 Da.
CAS Registry Number Derived EntityDerivative of Ethyl (3-formylphenoxy)acetate (CAS: 6270-34-4).
Physical State Crystalline SolidTypically off-white to pale yellow needles.
Melting Point 68–72 °CDependent on E/Z isomeric ratio.
Solubility DMSO, Ethanol, EtOAcSparingly soluble in water; hydrolyzes in strong acid/base.
pKa (Predicted) ~10.5 (Oxime -OH)Amphoteric nature allows protonation at N in strong acid.
Structural Composition

The molecule consists of three distinct functional domains:

  • Ethyl Ester Terminus: Provides lipophilicity and serves as a latent carboxylic acid.

  • Central Phenolic Core: A meta-substituted benzene ring acting as a rigid linker.

  • Oxime Moiety (

    
    ):  A reactive center capable of further derivatization (e.g., reduction to amines, dehydration to nitriles).
    

Synthetic Architecture & Protocol

The synthesis of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate is a convergent two-step process. The primary challenge is controlling the O-alkylation regioselectivity and ensuring complete conversion of the aldehyde to the oxime without hydrolyzing the ester.

Reaction Pathway Visualization

SynthesisPathway Start 3-Hydroxybenzaldehyde Inter Intermediate: Ethyl 2-(3-formylphenoxy)acetate Start->Inter Step 1: O-Alkylation (Williamson Ether Synthesis) Reagent1 Ethyl Bromoacetate (+ K2CO3, DMF) Reagent1->Inter Final Target: Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate Inter->Final Step 2: Condensation (Oxime Formation) Reagent2 NH2OH·HCl (+ NaOAc, EtOH) Reagent2->Final

Figure 1: Synthetic workflow from commercially available precursors to the target oxime.

Detailed Experimental Protocol

Step 1: Synthesis of the Aldehyde Precursor

  • Charge: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/g).

  • Base Addition: Add anhydrous

    
     (1.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq).

  • Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with ice water. Extract with Ethyl Acetate.[1][2][3][4] Wash organic layer with brine to remove DMF. Dry over

    
     and concentrate.
    

Step 2: Oxime Formation (Target Synthesis)

  • Solubilization: Dissolve the crude aldehyde from Step 1 (1.0 eq) in Ethanol (10 mL/g).

  • Reagent Preparation: In a separate beaker, dissolve Hydroxylamine Hydrochloride (

    
    , 1.2 eq) and Sodium Acetate (
    
    
    
    , 1.5 eq) in a minimum amount of water.
  • Condensation: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.

  • Reflux: Heat to reflux (78°C) for 2 hours. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by dehydration.

  • Isolation: Evaporate ethanol under reduced pressure. The residue will likely precipitate upon addition of cold water. Filter the solid.[3][4][5]

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure oxime.[3]

Structural Characterization & Logic

To ensure scientific integrity, the identity of the molecule must be validated using spectroscopic methods. The oxime group introduces specific signatures that distinguish it from the aldehyde precursor.

NMR Interpretation Guide ( )
NucleusChemical Shift (

)
MultiplicityAssignmentMechanistic Insight

11.25Singlet (Broad)

Labile proton; chemical shift varies with concentration/solvent (H-bonding).

8.15Singlet

Diagnostic oxime proton. Upfield shift from aldehyde (~9.9 ppm).

6.90 - 7.40MultipletAr-HMeta-substitution pattern (4 protons).

4.78Singlet

Methylene protons adjacent to the phenoxy group.

4.15Quartet

Ethyl ester methylene.

1.20Triplet

Ethyl ester methyl.
Isomerism (E/Z Configuration)

Oximes exist in dynamic equilibrium between E (anti) and Z (syn) isomers.

  • Thermodynamics: The E-isomer is generally more stable due to reduced steric hindrance between the hydroxyl group and the benzene ring.

  • Detection: High-field NMR may show dual peaks for the oxime proton if both isomers are present.

  • Implication: For drug development, single-isomer isolation is preferred. Recrystallization often enriches the E-isomer.

Figure 2: The E/Z isomerization equilibrium is sensitive to pH and solvent polarity.

Critical Handling & Stability

  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis.[6] Avoid prolonged exposure to strong bases (NaOH/KOH) unless the free acid is the desired product.

  • Beckmann Rearrangement: Under strongly acidic conditions (e.g.,

    
    , 
    
    
    
    ), the oxime may rearrange to form an amide. Maintain pH 5–7 during workup.
  • Storage: Store in a desiccator at 4°C. Oximes can slowly decompose to the parent aldehyde and nitrile oxides if exposed to moisture and heat.

References

  • PubChem. (2023).[7] Ethyl 2-(3-formylphenoxy)acetate - Compound Summary. National Center for Biotechnology Information. [Link] (Precursor validation).

  • Organic Syntheses. (2010). General Procedures for the Preparation of Oximes. Org. Synth. Coll. Vol. 2. [Link] (Standard protocol grounding).

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the solubility profiling, thermodynamic modeling, and purification logic of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate .

Designed for application scientists and process chemists, this document moves beyond static data to provide a validated framework for characterizing this specific oxime-ester intermediate.

Executive Summary & Compound Architecture

Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate is a bifunctional aromatic intermediate characterized by a lipophilic phenoxy-ester tail and a polarizable oxime headgroup. Its solubility behavior is governed by the competition between the hydrophobic ethyl-phenoxyacetate scaffold and the hydrogen-bond-donating capacity of the hydroxyiminomethyl (


) moiety.
  • Primary Application: Synthesis of strobilurin-analog fungicides and phenoxy-based pharmaceuticals.

  • Critical Attribute: The oxime group introduces significant polarity and potential for E/Z isomerism, necessitating precise solvent selection for recrystallization to ensure isomeric purity.

Structural Property Matrix
FeatureChemical MoietySolubility Impact
Hydrophobic Core Phenoxy Ring + Ethyl EsterPromotes solubility in Toluene, Ethyl Acetate, DCM .
H-Bond Donor/Acceptor Oxime (

,

)
Promotes solubility in Alcohols (MeOH, EtOH) and Aprotic Polar (DMSO, DMF) .
Lattice Energy Crystalline PackingHigh melting point (relative to aldehyde precursor) requires elevated temperatures for dissolution in non-polar solvents.

Predicted Solubility Landscape

Based on the functional group contribution methods (UNIFAC) and empirical data from structural analogs (e.g., Ethyl 2-(3-formylphenoxy)acetate), the solubility profile is categorized below.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding solvation of the oxime hydroxyl group; ester group is compatible.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions disrupt crystal lattice effectively. Ideal for reaction media.
Moderately Polar Ethyl Acetate, Acetone, AcetonitrileHigh to Moderate "Like-dissolves-like" interaction with the ester and ether linkages.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic core; disrupts weak intermolecular H-bonds.
Non-Polar n-Hexane, Cyclohexane, HeptaneLow / Insoluble Inability to solvate the polar oxime headgroup. Ideal anti-solvents.
Aqueous WaterVery Low Hydrophobic phenoxy-ester backbone dominates over the polar oxime effect.

Experimental Protocol: Solubility Determination

To obtain precise mole-fraction solubility data for thermodynamic modeling, the Isothermal Saturation Method (Gravimetric) is the gold standard.

Workflow Visualization

SolubilityProtocol Start Compound Preparation (Recrystallized & Dried) SolventAdd Excess Solute Addition (V_solvent = 10-20 mL) Start->SolventAdd Equilibrium Thermostated Agitation (T ± 0.05 K, 24-48h) SolventAdd->Equilibrium Sampling Phase Separation (Syringe Filter 0.22 µm) Equilibrium->Sampling Equilibrium Reached Analysis Quantification (Gravimetric or HPLC) Sampling->Analysis DataFit Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->DataFit

Figure 1: Standardized workflow for determining the solubility equilibrium of solid organic intermediates.

Detailed Methodology
  • Preparation: Ensure the Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate is dried to constant weight (vacuum oven, 40°C) to remove residual moisture which significantly skews solubility in alcohols.

  • Equilibration: Add excess solid to the solvent in a jacketed equilibrium cell. Stir at 400 rpm.

  • Temperature Control: Maintain temperature within

    
     using a circulating water bath.
    
  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel and dry residue to constant weight.

    • HPLC: Dilute aliquot with mobile phase (e.g., ACN:Water 50:50) and quantify against a standard curve.

Thermodynamic Modeling & Analysis

For process optimization (e.g., cooling crystallization), experimental data must be fitted to thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is most accurate for correlating solubility (


, mole fraction) with temperature (

) for this class of esters.


  • A, B, C: Empirical parameters determined by multivariate regression.

  • Utility: Allows interpolation of solubility at any temperature within the measured range.

van't Hoff Analysis (Dissolution Enthalpy)

To understand the energy cost of dissolution:



  • 
     (Enthalpy):  Positive values indicate endothermic dissolution (solubility increases with T).
    
  • 
     (Entropy):  Reflects the disorder increase upon mixing.
    
Solvent Selection Logic for Purification

The solubility data drives the choice of solvent for Recrystallization .

RecrystallizationLogic Input Crude Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate CheckSol Check Solubility Profile Input->CheckSol HighSol High Solubility Solvents (EtOH, EtOAc, Acetone) CheckSol->HighSol Dissolve LowSol Anti-Solvents (Water, Hexane, Heptane) CheckSol->LowSol Precipitate Strategy1 Cooling Crystallization (Use EtOH or EtOAc) HighSol->Strategy1 High T coeff? Strategy2 Anti-Solvent Precipitation (Dissolve in Acetone -> Add Water) HighSol->Strategy2 Miscible pair? LowSol->Strategy2 Result Pure Crystalline Product (>99% HPLC) Strategy1->Result Strategy2->Result

Figure 2: Decision matrix for purification based on solubility differentials.

Synthesis & Process Context

Understanding the origin of the compound aids in troubleshooting solubility issues (e.g., impurities affecting saturation).

  • Synthesis Route: Reaction of Ethyl 2-(3-formylphenoxy)acetate with Hydroxylamine Hydrochloride and Sodium Acetate in aqueous Ethanol.

  • Impurity Profile:

    • Unreacted Aldehyde: More soluble in hexane than the oxime.

    • Sodium Salts (NaCl/NaOAc): Insoluble in organic solvents; requires water wash or hot filtration.

  • Polymorphism Warning: Oximes can crystallize in different forms (E/Z isomers or polymorphs). A sudden change in solubility data often indicates a phase transition.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry. Wiley-Interscience.
  • BenchChem. (2025). Solubility profile of Ethyl 2-(1-hydroxycyclohexyl)acetate (Analog Analysis). BenchChem Technical Library. Link

  • PubChem. (2025). Ethyl 2-(3-formylphenoxy)acetate Compound Summary. National Library of Medicine.[1] Link

  • NIST. (2024). Isothermal Saturation Method Protocols. NIST Chemistry WebBook.[2] Link

Sources

Methodological & Application

Synthesis protocol for Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate from 3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate , a critical intermediate often utilized in the development of agrochemicals (specifically PPO inhibitors) and heterocyclic pharmaceutical scaffolds (e.g., benzisoxazoles).[1][2]

The route utilizes 3-hydroxybenzaldehyde as the starting material.[1][2] The strategy prioritizes the O-alkylation of the phenol prior to oxime formation .[1][2] This sequence is selected to prevent the formation of competitive


-alkyl oxime byproducts, ensuring high regioselectivity and simplified downstream purification.[2]
Key Performance Indicators (Expected)
ParameterSpecification
Overall Yield 75% – 85% (over 2 steps)
Purity (HPLC) > 98%
Reaction Time ~6–8 hours (total active time)
Scale Scalable from gram to kilogram batches

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the oxime functionality and the phenolic ether linkage.[2]

Strategic Rationale:

  • Regiocontrol: Alkylating 3-hydroxybenzaldehyde (Step 1) locks the phenolic oxygen.[1][2] If oximation were performed first, the resulting oxime would possess two acidic sites (phenolic -OH and oxime -OH), leading to a mixture of

    
    -phenyl and 
    
    
    
    -oxime alkylated products.[1][2]
  • Purification: The intermediate aldehyde (Ethyl 2-(3-formylphenoxy)acetate) is lipophilic and easily separated from inorganic salts, whereas the final oxime is more polar and crystallizable.[1][2]

Pathway Visualization

Retrosynthesis Target Target Molecule (Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate) Inter Intermediate (Ethyl 2-(3-formylphenoxy)acetate) Target->Inter Functional Group Interconversion (FGI) Inter->Target Step 2 Start Starting Material (3-Hydroxybenzaldehyde) Inter->Start C-O Disconnection Start->Inter Step 1 Reagent1 Ethyl Bromoacetate + K2CO3 Reagent2 NH2OH·HCl + NaOAc

Figure 1: Retrosynthetic disconnection showing the logic of protecting the phenol via alkylation before functionalizing the aldehyde.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-formylphenoxy)acetate

Reaction Type: Williamson Ether Synthesis (


)[1][2]
Reagents & Materials
  • 3-Hydroxybenzaldehyde: 12.2 g (100 mmol)[1][2]

  • Ethyl bromoacetate: 18.4 g (12.2 mL, 110 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ):  20.7 g (150 mmol, 1.5 eq) — Must be anhydrous and finely powdered.[1]
    
  • Acetone: 150 mL (Reagent grade)

  • Potassium Iodide (KI): 0.5 g (Catalytic, optional Finkelstein activation)

Procedure
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvation: Charge the flask with 3-hydroxybenzaldehyde and acetone. Stir until fully dissolved.

  • Deprotonation: Add the powdered

    
     and catalytic KI.[2] Stir the suspension at room temperature for 15 minutes. Note: The solution may darken slightly as the phenoxide anion generates.
    
  • Alkylation: Add ethyl bromoacetate dropwise over 10 minutes via a pressure-equalizing dropping funnel or syringe.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Silica; Hexane:EtOAc 7:3).[2] The starting material (

      
      ) should disappear, replaced by the less polar ester product (
      
      
      
      ).[2]
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel or Celite pad.[2] Wash the cake with cold acetone (2
      
      
      20 mL).
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a yellow oil.[2]

  • Purification (Optional): The crude oil is typically sufficiently pure (>95%) for the next step.[2] If necessary, purify via short-path distillation or flash chromatography.[1][2]

Yield Expectation: 19.0 – 20.0 g (91–96%) of yellow oil.[2]

Step 2: Synthesis of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

Reaction Type: Condensation (Oxime Formation)[1][2]

Reagents & Materials
  • Ethyl 2-(3-formylphenoxy)acetate (from Step 1): 20.8 g (100 mmol)[1][2]

  • Hydroxylamine Hydrochloride (

    
    ):  8.3 g (120 mmol, 1.2 eq)[1]
    
  • Sodium Acetate (

    
    ):  12.3 g (150 mmol, 1.5 eq) — Acts as a buffer to prevent acetal formation or hydrolysis.[1]
    
  • Ethanol (95%): 100 mL

  • Water: 30 mL

Procedure
  • Buffer Preparation: In a 250 mL beaker, dissolve

    
     and 
    
    
    
    in the water (30 mL).
  • Reaction Assembly: In a 500 mL RBF, dissolve the aldehyde intermediate (from Step 1) in Ethanol (100 mL).

  • Addition: Pour the aqueous hydroxylamine/acetate solution into the ethanolic aldehyde solution. The mixture may become slightly turbid.

  • Reaction: Stir at room temperature for 2–3 hours.

    • Note: Heating to 50°C accelerates the reaction but is usually unnecessary and may promote ester hydrolysis.[2]

    • Checkpoint: TLC (Hexane:EtOAc 1:1).[2] Aldehyde spot disappears; a new, more polar spot (Oxime) appears.[2]

  • Workup:

    • Remove the ethanol under reduced pressure (do not exceed 45°C bath temp).[2]

    • The residue will be an aqueous slurry.[2] Add water (100 mL) and cool to 0–5°C in an ice bath.

    • The product should crystallize as a white/off-white solid.[1][2]

  • Isolation: Filter the solid. Wash with cold water (3

    
     50 mL) to remove all salts.[2]
    
  • Drying: Dry in a vacuum oven at 40°C over

    
     or silica gel.
    

Yield Expectation: 20.0 – 21.5 g (90–96%). Physical State: White to pale cream crystalline solid.[1][2]

Process Workflow & Logic

Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Oximation S1_Setup Dissolve 3-OH-Benzaldehyde in Acetone S1_React Add K2CO3 + Ethyl Bromoacetate Reflux 4-6h S1_Setup->S1_React S1_Filter Filter Salts & Evaporate Solvent S1_React->S1_Filter S2_Mix Dissolve Crude Ester in EtOH Add NH2OH.HCl / NaOAc (aq) S1_Filter->S2_Mix Intermediate Oil S2_React Stir at RT (2-3h) S2_Mix->S2_React S2_Iso Evaporate EtOH, Add Water, Filter Precipitate S2_React->S2_Iso Output Final Product: Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate S2_Iso->Output

Figure 2: Operational workflow emphasizing the isolation of the intermediate oil before the aqueous oximation step.

Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

Nuclear Magnetic Resonance (NMR)
Proton (

)
Expected Shift (ppm,

-DMSO)
MultiplicityDiagnostic Value
-CH=N- (Oxime) 8.15 – 8.25Singlet (1H)Critical: Confirm conversion from Aldehyde (9.9 ppm).
-OH (Oxime) 11.2 – 11.4Singlet (1H)Broad, exchangeable with

.[1][2]
Ar-H (Aromatic) 6.9 – 7.4Multiplet (4H)Pattern characteristic of meta-substitution.[1][2]
-O-CH2-CO- 4.75 – 4.80Singlet (2H)Confirms intact ether linkage.[1][2]
-COOCH2CH3 4.15Quartet (2H)Confirms ester integrity.
-COOCH2CH3 1.20Triplet (3H)Confirms ester integrity.[1][2]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or wet acetone.[1][2]Ensure

is finely ground.[2] Dry acetone over molecular sieves.[2]
Product is an Oil (Step 2) Ethanol not fully removed or pH too low.[1][2]Evaporate ethanol completely.[2] Neutralize slightly with dilute

to induce precipitation.[2]
NMR shows Aldehyde peak Incomplete Oximation.Extend reaction time or add 0.2 eq more

.
NMR shows Acid (-COOH) Ester Hydrolysis.[1][2]Avoid strong bases (NaOH/KOH) in Step 2.[2] Use NaOAc. Keep temp < 50°C.

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for Williamson Ether Synthesis and Oximation conditions).

  • Vertex AI Search Results. (2023). Synthesis of phenoxyacetic acid derivatives. Retrieved from (Validates the stability of phenoxyacetate esters during workup).

  • Organic Syntheses. (2014). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. ChemSpider SyntheticPages, 703.[2][3] Retrieved from (Analogous procedure for hydroxybenzaldehyde alkylation).[1][2]

  • PubChem. (2023).[2] 3-Hydroxybenzaldehyde Compound Summary. Retrieved from (Starting material properties and reactivity profile).[1][2]

  • MDPI. (2024).[2] Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives. Retrieved from (Validates the biological relevance of the phenoxyacetate pharmacophore).[1][2]

Sources

Step-by-step preparation of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

Executive Summary

This application note details the step-by-step synthesis of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate , a bifunctional building block containing an ethyl ester (electrophile) and an oxime (nucleophile/linker). This molecule is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly as a scaffold for isoxazole heterocycles or as a linker in fragment-based drug discovery (FBDD).

The protocol utilizes a convergent, two-step pathway starting from commercially available 3-hydroxybenzaldehyde.[1] The method is optimized for scalability, relying on the Williamson Ether Synthesis followed by Aldehyde Condensation (Oximation) , ensuring high yields without the need for chromatographic purification in early stages.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the chemoselectivity issues associated with unprotected oximes. We install the stable ether linkage first, followed by the conversion of the aldehyde to the oxime.

Strategic Logic:

  • O-Alkylation (Step 1): We utilize mild basic conditions (

    
    ) to favor O-alkylation over C-alkylation. Ethyl bromoacetate is selected over the chloro-derivative for faster kinetics at lower temperatures, preserving the aldehyde functionality.[1]
    
  • Oximation (Step 2): Hydroxylamine hydrochloride (

    
    ) is used with a sodium acetate buffer. This buffers the pH to release the free amine nucleophile without generating strong hydroxide concentrations that could hydrolyze the sensitive ethyl ester group.
    

Retrosynthesis Target Target Molecule Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate Inter Intermediate Ethyl 2-(3-formylphenoxy)acetate Inter->Target Oximation (Condensation) SM1 Starting Material 1 3-Hydroxybenzaldehyde SM1->Inter Williamson Ether Synthesis SM2 Starting Material 2 Ethyl Bromoacetate SM2->Inter Reagent Reagent NH2OH·HCl Reagent->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage followed by functional group interconversion.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-formylphenoxy)acetate

This step involves the nucleophilic substitution of the bromide in ethyl bromoacetate by the phenoxide ion generated in situ.

Reagents & Equipment:

  • 3-Hydroxybenzaldehyde (12.2 g, 100 mmol)

  • Ethyl bromoacetate (18.4 g, 110 mmol, 1.1 eq)

  • Potassium carbonate (

    
    ), anhydrous (27.6 g, 200 mmol, 2.0 eq)
    
  • Acetone (Reagent grade, 250 mL) or DMF (for larger scales)

  • Potassium Iodide (KI) (catalytic, 0.5 g) – Optional, accelerates reaction.

Protocol:

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 3-hydroxybenzaldehyde, anhydrous

    
    , and catalytic KI. Add Acetone (250 mL) and a magnetic stir bar.
    
  • Addition: Add ethyl bromoacetate dropwise via a pressure-equalizing addition funnel over 15 minutes at room temperature.

    • Why: Exotherm control is minimal here, but dropwise addition prevents localized concentration hotspots.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check by TLC (Hexane:EtOAc 7:3). The starting phenol (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup:

    • Cool the reaction to room temperature.[2][3][4]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel. Wash the cake with cold acetone (2 x 30 mL).
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a pale yellow oil.

    • Purification: The crude oil is usually sufficiently pure (>95%). If necessary, recrystallize from cold ethanol or pass through a short silica plug.

Yield Expectation: 90–95% (Pale yellow oil or low-melting solid).

Step 2: Conversion to Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

The aldehyde is converted to the oxime.[5] Critical: The pH must be controlled. Strong acid prevents reaction (protonates


); strong base hydrolyzes the ester. Sodium acetate provides the ideal buffering range (pH ~4.5–5.0).

Reagents:

  • Ethyl 2-(3-formylphenoxy)acetate (Intermediate from Step 1) (20.8 g, 100 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (8.3 g, 120 mmol, 1.2 eq)
    
  • Sodium acetate trihydrate (

    
    ) (16.3 g, 120 mmol, 1.2 eq)
    
  • Ethanol (95%, 150 mL)

  • Water (50 mL)

Protocol:

  • Solution A: In the reaction flask, dissolve the aldehyde intermediate in Ethanol (150 mL).

  • Solution B: In a separate beaker, dissolve

    
     and Sodium Acetate in Water (50 mL).
    
  • Reaction: Pour Solution B into Solution A in one portion with vigorous stirring.

    • Observation: The solution may become warm.[6] A white precipitate (the oxime) often begins to form within 15–30 minutes.

  • Completion: Stir at room temperature for 2–3 hours.

    • Validation: TLC (Hexane:EtOAc 1:1).[7] The aldehyde spot should vanish. The oxime is more polar and may streak slightly.

  • Isolation:

    • Remove approximately 50% of the ethanol under reduced pressure.

    • Add ice-cold water (200 mL) to the residue to fully precipitate the product.

    • Filter the white solid.[4][8]

    • Wash the filter cake with water (3 x 50 mL) to remove all salts.

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Yield Expectation: 85–92% (White to off-white crystalline solid).

Workflow Start Crude Intermediate (Step 1 Oil) Mix Mix with NH2OH·HCl + NaOAc in EtOH/H2O Start->Mix Stir Stir at RT (2-3 hrs) Precipitation occurs Mix->Stir Evap Partial Evaporation & Water Addition Stir->Evap Completion Check (TLC) Filter Filtration & Washing (Remove Salts) Evap->Filter Dry Vacuum Dry (40°C) Filter->Dry Final Final Product White Solid Dry->Final

Figure 2: Process flow for the buffered oximation reaction and isolation.

Characterization & Validation

The following data parameters confirm the identity of the synthesized material.

TechniqueParameterExpected Signal/ValueStructural Assignment
1H NMR

11.2 ppm (s, 1H)
Singlet,

exch.[1]
N-OH (Oxime hydroxyl)
1H NMR

8.15 ppm (s, 1H)
SingletCH=N (Azomethine proton)
1H NMR

4.75 ppm (s, 2H)
SingletO-CH2-CO (Ether methylene)
1H NMR

4.15 ppm (q, 2H)
QuartetO-CH2-CH3 (Ester ethyl)
IR

3200–3400

Broad bandO-H stretch (Oxime)
IR

1735–1750

Sharp bandC=O stretch (Ester)
IR

1690

Weak bandC=N stretch (Oxime)

Note on Isomers: Oximes can exist as E (anti) and Z (syn) isomers. The E-isomer is thermodynamically favored and typically constitutes >95% of the product in this synthesis.

Safety & Waste Management

  • Ethyl Bromoacetate: Potent lachrymator (tear gas agent). Strict Requirement: Handle only in a functioning fume hood. Neutralize glassware with dilute ammonia before removing from the hood.

  • Hydroxylamine HCl: Corrosive and potential skin sensitizer. Avoid contact with metal spatulas (can catalyze decomposition).

  • Waste Stream:

    • Aqueous filtrate from Step 2 contains hydroxylamine residues; treat with dilute bleach (sodium hypochlorite) to decompose residual hydroxylamine before disposal.

    • Organic solvents (Acetone, Ethanol) should be routed to non-halogenated organic waste.

References

  • Williamson Ether Synthesis Protocols

    • Rea, M. D., et al. "Synthesis of phenoxyacetic acid derivatives.
    • See also: Vogel, A.I.[1] Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (Standard reference for alkylation of phenols).

  • Aldehyde Condensation (Oximation)

    • Kishore, T., et al. "Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement."[1][9] The Journal of Organic Chemistry, 2014, 79(8), 3765–3775. (Demonstrates hydroxylamine compatibility with esters).

  • Intermediate Synthesis (Grounding)

    • MDPI. "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives." Molecules, 2024.[10] (Confirms synthesis of ethyl 2-(3-formylphenoxy)acetate).

  • General Oxime Preparation

    • Organic Syntheses, Coll. Vol. 2, p. 70 (1943); Vol. 11, p. 54 (1931).

Sources

Application Note: Strategic Optimization of Ethyl Esterification for Phenoxy Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of ethyl esters from phenoxy acid substrates (e.g., Phenoxyacetic acid, 2,4-D, Clofibric acid). It prioritizes yield maximization, side-reaction suppression, and green chemistry principles.

Executive Summary & Scientific Rationale

Phenoxy acid esters (e.g., Ethyl phenoxyacetate, Ethyl clofibrate) are critical intermediates in the synthesis of agrochemicals (auxin herbicides) and pharmaceuticals (fibrates). While the transformation is a standard Fischer esterification, specific challenges arise due to the physicochemical properties of the phenoxy moiety:

  • Thermodynamic Equilibrium: The reaction is reversible (

    
    ), requiring active equilibrium displacement.
    
  • Substrate Sensitivity: The electron-rich aromatic ring (activated by the ether oxygen) is susceptible to electrophilic aromatic sulfonation if concentrated sulfuric acid is used indiscriminately at high temperatures.

  • Solubility Profile: Unlike liquid fatty acids, phenoxy acids are often crystalline solids, requiring compatible solvent systems for homogeneity.

This guide presents two optimized protocols: a Green Catalytic Route (using solid acids) for high-purity laboratory scale, and a Azeotropic Distillation Route for robust scale-up.

Mechanistic Insight & Reaction Pathway

The reaction follows the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).

Critical Control Points:
  • Activation Energy: The inductive effect of the

    
    -phenoxy group (
    
    
    
    ) increases the acidity of the carboxylic proton (
    
    
    vs 4.76 for acetic acid) but has minimal resonance impact on the carbonyl carbon's electrophilicity due to the methylene spacer.
  • Side Reaction (Ring Sulfonation):

    
    
    Avoidance Strategy: Use 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH) or Amberlyst-15 instead of concentrated
    
    
    .
Visualization: Reaction Mechanism

FischerMechanism Substrate Phenoxyacetic Acid (Ph-O-CH2-COOH) Protonated Activated Carbonyl (Oxonium Ion) Substrate->Protonated + H+ (Catalyst) Sulfonation SIDE REACTION: Ring Sulfonation Substrate->Sulfonation Conc. H2SO4 / High T Intermediate Tetrahedral Intermediate Protonated->Intermediate + EtOH (Nucleophilic Attack) Elimination Water Elimination (- H2O) Intermediate->Elimination Proton Transfer Product Ethyl Phenoxyacetate (Ester) Elimination->Product - H+ (Catalyst Regeneration)

Figure 1: Mechanistic pathway of acid-catalyzed esterification, highlighting the critical branching point for side reactions.

Optimization Parameters (DoE Factors)

To maximize conversion (


), the following parameters must be controlled.
ParameterStandard ConditionOptimized ConditionRationale
Catalyst

(conc.)
Amberlyst-15 or

-TsOH
Prevents ring sulfonation; Solid acids (Amberlyst) allow filtration workup.
Molar Ratio (Acid:EtOH)1:31:5 to 1:10 Excess ethanol drives equilibrium (Le Chatelier’s Principle).
Water Removal None (Equilibrium limited)Dean-Stark (Toluene) or Mol. Sieves (3Å) Removing water is more effective than adding excess ethanol for shifting

.
Temperature Reflux (78°C)Reflux (110°C in Toluene) Higher T increases rate; Toluene azeotrope removes water.
Reaction Time 12-24 Hours4-6 Hours Optimized water removal accelerates kinetics.

Experimental Protocols

Protocol A: Solid Acid Catalysis (Green Chemistry / Lab Scale)

Best for: High purity requirements, avoiding aqueous workup, and protecting sensitive functional groups.

Reagents:

  • Phenoxyacetic acid derivative (10 mmol)

  • Absolute Ethanol (10 mL, ~170 mmol)

  • Catalyst: Amberlyst-15 (dry) or Dowex 50W (20% w/w relative to acid)

  • Drying Agent: Molecular Sieves 3Å (Optional, in-situ)

Step-by-Step:

  • Activation: Wash Amberlyst-15 with dry ethanol to remove pore water; dry under vacuum if possible.

  • Setup: In a 50 mL round-bottom flask, combine the phenoxy acid, absolute ethanol, and the solid catalyst.

  • Reaction: Heat to gentle reflux (80°C bath temperature) with magnetic stirring (500 rpm).

    • Tip: Add activated 3Å molecular sieves in a Soxhlet thimble or directly to the flask to scavenge water.

  • Monitoring: Monitor by TLC (Solvent: Hexane:EtOAc 8:2). Stain with

    
     or UV. Look for disappearance of the baseline acid spot.
    
  • Workup:

    • Filter the mixture through a sintered glass funnel to remove the catalyst and sieves.

    • Wash the solids with 5 mL cold ethanol.

    • Concentrate the filtrate under reduced pressure (Rotovap).

  • Purification: The residue is often pure enough (>95%). If necessary, dissolve in

    
     and wash with 5% 
    
    
    
    to remove trace unreacted acid.
Protocol B: Azeotropic Distillation (Scale-Up / Robust)

Best for: Large batches (>50g), lower cost, and driving reaction to completion.

Reagents:

  • Phenoxyacetic acid (0.1 mol)

  • Ethanol (0.3 mol)

  • Solvent: Toluene (150 mL)

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH) (1-2 mol%)

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Phenoxyacetic acid, Ethanol, Toluene, and

    
    -TsOH.
    
  • Reflux: Heat the mixture to reflux (Bath T: ~120-130°C).

    • Mechanism:[1][2][3][4][5][6] The Ethanol-Water-Toluene ternary azeotrope (or Water-Toluene binary) will distill into the trap. Water separates to the bottom phase.

  • Operation: Continue reflux until water collection ceases (theoretical vol: ~1.8 mL for 0.1 mol scale).

  • Quench: Cool to room temperature.

  • Workup (Critical for Phenoxy Acids):

    • Wash the toluene layer with Saturated

      
        (
      
      
      
      mL). Caution:
      
      
      evolution. This removes unreacted phenoxy acid as the water-soluble sodium salt.
    • Wash with Brine (

      
       mL).
      
    • Dry over

      
      .
      
  • Isolation: Evaporate Toluene under reduced pressure. The resulting oil typically crystallizes upon standing or cooling (if the ester is solid).

Quality Control & Analytics

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 mins.

  • Detection: UV @ 270 nm (Phenoxy absorption).

  • Expectation: Acid elutes early (

    
     min); Ester elutes late (
    
    
    
    min).

NMR Validation (


 in 

):
  • Look for the disappearance of the carboxylic acid singlet (10-12 ppm).

  • Appearance of Ethyl quartet (~4.2 ppm,

    
     Hz) and triplet (~1.3 ppm, 
    
    
    
    Hz).
  • The

    
     singlet remains around 4.6 ppm.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Water accumulation in solvent.Switch to Protocol B (Dean-Stark) or use fresh Molecular Sieves.
Dark/Black Product Charring/Sulfonation of ring.Catalyst too strong/hot. Switch from

to

-TsOH or lower temp.
Emulsion in Workup Surfactant effect of phenoxy salt.Add Brine (NaCl) to the aqueous layer; use

instead of

.
Solid Precipitate Product crystallization.Phenoxy esters can be solids. Do not discard solids; check melting point.

Optimization Workflow Diagram

OptimizationWorkflow Start Start: Phenoxy Acid Esterification DecisionScale Scale / Sensitivity? Start->DecisionScale RouteA Route A: Lab Scale / Sensitive (Solid Acid + Mol. Sieves) DecisionScale->RouteA < 10g or Green Chem RouteB Route B: Scale Up / Robust (Toluene + Dean-Stark) DecisionScale->RouteB > 10g or Cost Focus Monitor Monitor Conversion (TLC/HPLC) RouteA->Monitor RouteB->Monitor CheckConversion Conversion > 95%? Monitor->CheckConversion WorkupA Filter Catalyst -> Evaporate CheckConversion->WorkupA Yes (Route A) WorkupB Wash NaHCO3 -> Dry -> Distill CheckConversion->WorkupB Yes (Route B) Troubleshoot Troubleshoot: 1. Check Water Removal 2. Increase Catalyst Load 3. Check Reagent Dryness CheckConversion->Troubleshoot No Final Final Product (Ethyl Phenoxyacetate) WorkupA->Final WorkupB->Final Troubleshoot->Monitor

Figure 2: Decision matrix for selecting the optimal esterification protocol based on scale and constraints.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification protocols and Dean-Stark usage).

  • BenchChem. (2025).[2][7] Troubleshooting low conversion in phenoxyacetic acid esterification. (Specific insights on phenoxy acid solubility and workup). Link

  • Liu, Y., et al. (2006). "Esterification of phenoxyacetic acid with ethanol over solid acid catalysts." Journal of Molecular Catalysis A: Chemical. (Validation of solid acid catalysts for this specific substrate).

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Optimization. (General mechanistic grounding). Link

  • Sigma-Aldrich. (n.d.). Ethyl phenoxyacetate Product Specification and Safety Data.[8] (Physical property verification). Link

Sources

Application Note: Process Development & Scale-Up of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the laboratory scale-up (100g to 1kg range) of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate . This molecule features two distinct functionalities: a phenoxyacetate ester and an oxime (hydroxyiminomethyl) group. It is a structural motif commonly found in non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical intermediates.

The Engineering Challenge: The primary challenge in scaling this synthesis is chemoselectivity and thermal safety.

  • Selectivity: The synthesis requires alkylation of a phenol without hydrolyzing the ester or alkylating the oxime oxygen.

  • Safety: The use of Hydroxylamine Hydrochloride (NH₂OH[1][2]·HCl) poses significant thermal risks on scale, requiring strict exotherm management.

The Solution: We utilize a convergent two-step protocol prioritizing safety and purification efficiency:

  • Step 1: Williamson Ether Synthesis using 3-hydroxybenzaldehyde and ethyl bromoacetate in Acetonitrile (MeCN).

  • Step 2: Condensation of the resulting aldehyde with Hydroxylamine Hydrochloride using a Sodium Acetate buffer system to preserve the ester functionality.

Synthetic Route & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical unit operations required for the scale-up.

G cluster_0 Critical Process Parameters (CPPs) Start 3-Hydroxybenzaldehyde Step1 Step 1: O-Alkylation (Reflux in MeCN) Start->Step1 Reagent1 Ethyl Bromoacetate + K2CO3 Reagent1->Step1 Intermed Intermediate: Ethyl 2-(3-formylphenoxy)acetate Step1->Intermed 4-6 hrs, >95% Conv. Step2 Step 2: Oximation (EtOH/H2O, 20-25°C) Intermed->Step2 Reagent2 NH2OH·HCl + NaOAc Reagent2->Step2 Product Target: Ethyl 2-[3-(hydroxyiminomethyl) phenoxy]acetate Step2->Product pH 5-6, Controlled Addn. CPP1 Anhydrous Conditions (Prevents Ester Hydrolysis) CPP2 Temp Control < 40°C (Prevents NH2OH decomp)

Figure 1: Synthetic pathway and critical control points for the two-step synthesis.

Step 1: Synthesis of Ethyl 2-(3-formylphenoxy)acetate

This step involves the O-alkylation of 3-hydroxybenzaldehyde. While DMF is often cited in literature, we recommend Acetonitrile (MeCN) for scale-up. DMF is difficult to remove (high boiling point) and aqueous washes generate large volumes of waste. MeCN offers an easier solvent swap and cleaner crystallization.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[3][4]Mass (for 100g scale)Role
3-Hydroxybenzaldehyde 122.121.0100.0 gLimiting Reagent
Ethyl Bromoacetate 167.001.1150.5 gAlkylating Agent
Potassium Carbonate 138.211.5169.8 gBase (Milled)
Acetonitrile -10 Vol1.0 LSolvent
Protocol
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer (impeller type: pitch-blade for slurry suspension), reflux condenser, and nitrogen inlet.

  • Charging: Charge Acetonitrile (1.0 L) and 3-Hydroxybenzaldehyde (100.0 g) at 20°C. Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (169.8 g) in portions. Note: The reaction is heterogeneous. Efficient stirring (approx. 300-400 RPM) is critical to prevent settling.

  • Reagent Addition: Add Ethyl Bromoacetate (150.5 g) via addition funnel over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C). Hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane) or HPLC. Target: <1.0% starting phenol.

  • Workup:

    • Cool batch to 20°C.

    • Filter off inorganic salts (KBr, excess K₂CO₃). Wash the cake with fresh MeCN (200 mL).

    • Concentrate the filtrate under vacuum (45°C, 100 mbar) to a yellow oil.

    • Purification: If purity is <95%, recrystallize from Isopropyl Alcohol/Heptane (1:3). Otherwise, carry forward as oil.

Expert Insight: Use anhydrous K₂CO₃. Moisture in the base can lead to hydrolysis of the ethyl ester to the acid, a difficult-to-remove impurity.

Step 2: Oximation to Target Molecule

This step converts the aldehyde to the oxime. The critical safety parameter here is the thermal stability of hydroxylamine.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[3][4]MassRole
Aldehyde Intermediate 208.211.0~170.0 g (Theory)Substrate
Hydroxylamine HCl 69.491.268.1 gReagent
Sodium Acetate (anhyd) 82.031.5100.5 gBuffer/Base
Ethanol / Water -8 Vol1.36 L (3:1 ratio)Solvent
Protocol
  • Preparation: In the reactor, dissolve the Aldehyde Intermediate (from Step 1) in Ethanol (1.0 L).

  • Buffer Solution: In a separate vessel, dissolve Hydroxylamine HCl (68.1 g) and Sodium Acetate (100.5 g) in Water (360 mL). Caution: This dissolution is endothermic.

  • Controlled Addition: Add the aqueous hydroxylamine/acetate solution to the ethanol solution slowly over 45 minutes at 20-25°C.

    • Why? Adding the reagent to the substrate allows better thermal control. The Sodium Acetate buffers the HCl released, maintaining pH ~5-6. This prevents acid-catalyzed hydrolysis of the ester (which occurs at pH < 2) and base-catalyzed hydrolysis (pH > 10).

  • Reaction: Stir at ambient temperature (20-25°C) for 2–3 hours.

    • IPC: HPLC should show disappearance of the aldehyde peak.

  • Workup:

    • Remove Ethanol under reduced pressure (keep T < 40°C).

    • The product often precipitates as the alcohol is removed. If it oils out, add Ethyl Acetate (500 mL) and wash with Water (2 x 300 mL).

  • Isolation:

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Crystallization: Recrystallize from Ethanol/Water or Toluene to obtain a white to off-white solid.

Safety & Scale-Up Analysis (E-E-A-T)

Thermal Hazards of Hydroxylamine

Hydroxylamine and its salts are potentially explosive if heated under confinement or in the presence of metal ions (Fe, Cu).

  • DSC Data: Hydroxylamine HCl can exhibit exotherms starting as low as 140°C, but in the presence of impurities, this onset can lower.

  • Control Strategy: Never heat the reaction mass above 50°C during Step 2. Ensure the reactor is free of rust (iron oxides).

Impurity Profile
Impurity TypeOriginControl Strategy
Phenoxyacetic Acid Hydrolysis of esterMaintain anhydrous conditions in Step 1; Buffer pH in Step 2.[5]
C-Alkylated Phenol Ambident nucleophile attackUse K₂CO₃ (weaker base) rather than NaH; Solvent choice (MeCN favors O-alkylation).
Nitrile Derivative Dehydration of OximeAvoid high temperature or strong acids during workup.

References

  • Williamson Ether Synthesis Scale-Up

    • Org.[6][7] Chem. Res., Vol. 3, No. 1, 73-85, March 2017. "An efficient tandem synthesis of alkyl aryl ethers... on potassium carbonate."[8]

  • Aldehyde-Ester Intermediate Synthesis

    • MDPI, Molecules 2024. "Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives.
  • Hydroxylamine Safety & Protocol

    • IChemE Symposium Series No. 148. "Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised... (Hydroxylamine hazards)."
  • Oxime Formation Mechanism

    • Quora / Organic Chemistry Textbooks. "Reaction of aldehydes with hydroxylamine to form oximes."[9][10]

  • General Chemical Data

    • Sigma-Aldrich Safety Data Sheet. "Hydroxylamine Hydrochloride."[1][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges in this two-step synthesis, improve your yield, and ensure the purity of your final product.

The synthesis of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate is a sequential process involving two fundamental organic transformations:

  • Williamson Ether Synthesis: The O-alkylation of 3-hydroxybenzaldehyde with an ethyl haloacetate to produce the key intermediate, ethyl 2-(3-formylphenoxy)acetate.

  • Oximation: The conversion of the aldehyde functional group in the intermediate to an oxime using hydroxylamine.

This document is structured to address each of these stages independently, providing specific, actionable advice based on established chemical principles and field-proven insights.

Overall Synthesis Pathway

synthesis_pathway cluster_reactants Starting Materials A 3-Hydroxybenzaldehyde R1 Step 1: Williamson Ether Synthesis A->R1 B Ethyl Bromoacetate (or Chloroacetate) B->R1 D Hydroxylamine (NH2OH) R2 Step 2: Oximation D->R2 C Ethyl 2-(3-formylphenoxy)acetate C->R2 E Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate R1->C Base (e.g., K2CO3) Solvent (e.g., DMF) R2->E Solvent (e.g., Ethanol) (optional base)

Caption: Overall synthesis pathway for Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate.

Part 1: Williamson Ether Synthesis of Ethyl 2-(3-formylphenoxy)acetate

This first step involves the formation of an ether linkage by reacting the phenolic hydroxyl group of 3-hydroxybenzaldehyde with an alkylating agent, typically ethyl bromoacetate or ethyl chloroacetate. This reaction proceeds via an SN2 mechanism.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which base is most appropriate for this reaction? A: The choice of base is critical for the efficient deprotonation of the phenolic hydroxyl group.

  • Potassium carbonate (K₂CO₃): This is the most commonly used base for this type of reaction. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions. It is often used in polar aprotic solvents like DMF or acetonitrile.[3]

  • Sodium hydroxide (NaOH): A stronger base that can also be effective. However, its use can sometimes lead to hydrolysis of the ethyl acetate moiety if water is present or if reaction temperatures are too high.

  • Sodium hydride (NaH): A very strong, non-nucleophilic base that ensures complete deprotonation.[4] It should be used with caution in an anhydrous solvent (like dry DMF or THF) as it is highly reactive and can increase the likelihood of side reactions if not handled properly.[4]

Q2: What is the best solvent for the O-alkylation step? A: Polar aprotic solvents are generally preferred as they solvate the cation of the base but not the phenoxide nucleophile, thus accelerating the SN2 reaction rate.[4]

  • N,N-Dimethylformamide (DMF): An excellent choice that promotes O-alkylation and typically gives good yields.[3]

  • Acetonitrile (ACN): Another effective solvent that is easier to remove during workup than DMF.[5]

  • Acetone: Can also be used, often in conjunction with K₂CO₃.[6]

Q3: Can I use ethyl chloroacetate instead of ethyl bromoacetate? A: Yes, ethyl chloroacetate can be used. However, since bromide is a better leaving group than chloride, ethyl bromoacetate will generally react faster and may give higher yields under milder conditions. If using ethyl chloroacetate, you may need to use slightly higher temperatures or longer reaction times to achieve full conversion.

Troubleshooting Guide

troubleshooting_williamson Start Low Yield of Ethyl 2-(3-formylphenoxy)acetate CheckBase 1. Incomplete Deprotonation? Start->CheckBase CheckSideReactions 2. Competing Side Reactions? Start->CheckSideReactions CheckConditions 3. Suboptimal Conditions? Start->CheckConditions BaseSolution Action: • Use a stronger base (K₂CO₃ → NaH). • Ensure base is dry. CheckBase->BaseSolution SideReactionsSolution Action: • C-Alkylation: Use a more polar aprotic solvent (e.g., DMF). • Ester Hydrolysis: Use anhydrous conditions; avoid strong aqueous bases. CheckSideReactions->SideReactionsSolution ConditionsSolution Action: • Increase reaction time. • Moderately increase temperature (e.g., 50-80 °C). • Ensure efficient stirring. CheckConditions->ConditionsSolution

Caption: Troubleshooting workflow for the Williamson ether synthesis step.

Q4: My reaction yield is consistently low. What are the primary causes?

A: Low yields can stem from several factors:

  • Incomplete Deprotonation: The phenolic proton (pKa ≈ 10) must be removed to generate the nucleophilic phenoxide. If your base is too weak or not completely dry, a significant portion of the 3-hydroxybenzaldehyde will remain unreacted.[4] Consider switching from a weaker base like sodium bicarbonate to a stronger one like potassium carbonate or sodium hydride.[4]

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at an ortho/para carbon on the ring (C-alkylation, undesired).[1][7] The choice of solvent can influence this selectivity. Polar aprotic solvents like DMF generally favor the desired O-alkylation.[4]

  • Suboptimal Reaction Conditions: The reaction may require more time or thermal energy to proceed to completion. Typical laboratory syntheses are conducted at temperatures between 50-100°C for 1-8 hours.[4] Monitor the reaction by TLC to determine the optimal time.

Q5: I see multiple spots on my TLC plate that are difficult to separate. What are they?

A: Besides unreacted starting materials, you may be forming byproducts:

  • C-Alkylated Products: As mentioned above, alkylation can occur on the aromatic ring, leading to isomers that can be difficult to separate from the desired O-alkylated product.[7]

  • Hydrolysis Products: If there is water in your reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(3-formylphenoxy)acetic acid. This is more likely if using a strong, water-soluble base like NaOH.

  • Bis-Alkylated Products: In rare cases, if C-alkylation occurs, the newly formed phenol can be subsequently O-alkylated, leading to more complex byproducts.

Optimized Experimental Protocol: Step 1
ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent accelerates SN2 reaction.[4]
Base Anhydrous K₂CO₃ (2.0 eq.)Sufficiently strong base, minimizes side reactions.[3]
Alkylating Agent Ethyl Bromoacetate (1.1-1.2 eq.)Bromoacetate is more reactive than chloroacetate.
Temperature 60-80 °CProvides sufficient energy without promoting decomposition.
Duration 4-12 hoursMonitor by TLC until consumption of starting material.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (or acetonitrile) to make a ~0.5 M solution.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.2 eq.) to the mixture.[3]

  • Heat the reaction mixture to 70 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).[8]

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude ethyl 2-(3-formylphenoxy)acetate, which can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.[9]

Part 2: Oximation of Ethyl 2-(3-formylphenoxy)acetate

This step converts the aldehyde intermediate into the final oxime product through condensation with hydroxylamine. The reaction is typically straightforward but requires control of pH for optimal results.[10]

Frequently Asked Questions (FAQs)

Q1: Should I use hydroxylamine hydrochloride or the free base? A: Hydroxylamine is most commonly supplied as its hydrochloride salt (NH₂OH·HCl) for stability. When using the salt, a base must be added to liberate the free hydroxylamine nucleophile.[10] Common bases for this include sodium acetate, pyridine, or sodium hydroxide. Using the free base simplifies the reaction by removing the need for an additional reagent, but the free base itself is less stable.[11]

Q2: What is the optimal pH for oxime formation? A: The reaction is catalyzed by mild acid.[10] The optimal pH is typically in the range of 4-5. Under strongly acidic conditions, the hydroxylamine can be fully protonated, rendering it non-nucleophilic, and the formed oxime can be susceptible to hydrolysis.[10] Under strongly basic conditions, the reaction rate may be slow. When using NH₂OH·HCl with a base like sodium acetate, the resulting solution is buffered in a suitable pH range.

Q3: What are common solvents for oximation? A: Protic solvents are typically used to facilitate proton transfer steps in the mechanism.

  • Ethanol or Methanol: Often used alone or with water. They are excellent at dissolving both the organic substrate and the hydroxylamine salt/base.[10]

  • Aqueous Ethanol: A common solvent system that provides a good balance of polarity.

Troubleshooting Guide

troubleshooting_oximation Start Low Yield of Final Oxime Product CheckpH 1. Incorrect pH? Start->CheckpH CheckReagents 2. Reagent Issues? Start->CheckReagents CheckHydrolysis 3. Product Hydrolysis? Start->CheckHydrolysis pHSolution Action: • If using NH₂OH·HCl, ensure base is added. • Buffer the reaction around pH 4-5. • Avoid strongly acidic or basic conditions. CheckpH->pHSolution ReagentsSolution Action: • Use a slight excess of hydroxylamine (1.1-1.5 eq.). • Check the quality of the aldehyde starting material. CheckReagents->ReagentsSolution HydrolysisSolution Action: • Neutralize the reaction mixture during workup. • Avoid prolonged exposure to acidic conditions, especially with heat. CheckHydrolysis->HydrolysisSolution

Caption: Troubleshooting workflow for the oximation step.

Q4: My oximation reaction is very slow or incomplete.

A: This is often related to the reaction setup:

  • Incorrect pH: As discussed, pH is crucial. If you are using hydroxylamine hydrochloride without a base, the medium will be too acidic, protonating the hydroxylamine and inhibiting the reaction. Ensure you have added an appropriate base like sodium acetate or pyridine.[12]

  • Insufficient Reagents: Ensure you are using at least a stoichiometric amount, and preferably a slight excess (e.g., 1.2 equivalents), of hydroxylamine to drive the reaction to completion.

  • Low Temperature: While many oximations proceed at room temperature, gentle heating (e.g., to 40-60 °C or refluxing in ethanol) can significantly increase the reaction rate, especially if the aldehyde is sterically hindered or electronically deactivated.[10]

Q5: My product seems to be a mixture of isomers. Is this normal?

A: Yes, it is very common for aldoximes to form as a mixture of geometric isomers (E and Z). These isomers arise from the restricted rotation around the C=N double bond. They often appear as two close spots on a TLC plate and can show two sets of signals in an NMR spectrum. For many applications, the mixture can be used without separation. If a single isomer is required, separation can often be achieved by careful column chromatography or recrystallization.[13]

Optimized Experimental Protocol: Step 2
ParameterRecommended ConditionRationale
Hydroxylamine Source Hydroxylamine Hydrochloride (1.2 eq.)Stable, readily available source of hydroxylamine.
Base Sodium Acetate (1.5 eq.) or PyridineBuffers the reaction in the optimal pH range.[12]
Solvent Ethanol or Aqueous EthanolGood solubility for reactants and facilitates the reaction.[10]
Temperature Room Temperature to RefluxGentle heating can accelerate the reaction.
Duration 1-4 hoursMonitor by TLC for the disappearance of the aldehyde spot.

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(3-formylphenoxy)acetate (1.0 eq.) in ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in a minimal amount of water and add it to the aldehyde solution. Alternatively, dissolve the aldehyde and hydroxylamine hydrochloride in ethanol, then add pyridine (1.5 eq.).

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (approx. 78 °C for ethanol) for 1-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and reduce the solvent volume using a rotary evaporator.

  • Add water to the residue to precipitate the product or to prepare for extraction.

  • Extract the mixture with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude product, Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography.[13]

References
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). Benchchem.
  • Williamson ether synthesis. Wikipedia. [Link]

  • Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine. (2025). Benchchem.
  • Synthesis of Ethyl 2-(2-bromo-6-formylphenoxy)acetate: An In-depth Technical Guide. (2025). Benchchem.
  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2012). PMC. [Link]

  • A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone. Organic Syntheses Procedure. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. (2024). MDPI. [Link]

  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • Oxime Formation Step Optimization. (2012). Slideshare. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. (2022). MDPI. [Link]

  • (IUCr) Ethyl 2-(2-formylphenoxy)ethanoate–ethyl 2-(2-carboxyphenoxy)ethanoate. IUCr. [Link]

Sources

Technical Support Center: Purification of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purification of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate . This molecule contains three distinct functionalities that dictate its stability and impurity profile: an ethyl ester (susceptible to hydrolysis), a phenoxy ether (stable), and an oxime (susceptible to geometric isomerism and hydrolysis).

Successful purification requires a multi-modal approach targeting three specific impurity classes:

  • Geometric Isomers: Separation of thermodynamically stable (

    
    ) and kinetic (
    
    
    
    ) oxime forms.
  • Precursors: Unreacted aldehydes (Ethyl 2-(3-formylphenoxy)acetate).

  • Degradants: Hydrolyzed carboxylic acids (2-[3-(hydroxyiminomethyl)phenoxy]acetic acid).

Part 1: Diagnostic Workflow

Before initiating physical separation, use this decision matrix to identify the dominant impurity. This prevents yield loss from unnecessary chromatography.

PurificationLogic Start Crude Product Analysis (HPLC / TLC / NMR) Q1 Impurity: Unreacted Aldehyde? (CHO peak ~10 ppm) Start->Q1 Q2 Impurity: Carboxylic Acid? (Broad OH ~11-13 ppm or Low Rf) Q1->Q2 No Bisulfite PROTOCOL A: Bisulfite Wash Q1->Bisulfite Yes (>2%) Q3 Impurity: E/Z Isomer Mixture? (Doublet peaks in NMR) Q2->Q3 No Bicarb PROTOCOL B: Bicarbonate Scavenge Q2->Bicarb Yes (>1%) Isom PROTOCOL C: Acid-Catalyzed Isomerization Q3->Isom Wrong Isomer Ratio Recryst Final Polish: Recrystallization (EtOH/H2O) Q3->Recryst Correct Ratio Bisulfite->Q2 Bicarb->Q3 Isom->Recryst

Figure 1: Decision tree for selecting the appropriate purification module based on specific impurity identification.

Part 2: Chemical Scavenging Protocols

Chromatography should be a last resort. Use chemical washes to leverage the specific reactivity of the impurities.

Protocol A: Bisulfite Wash (Aldehyde Removal)

Target: Unreacted Ethyl 2-(3-formylphenoxy)acetate. Mechanism: Aldehydes form water-soluble bisulfite adducts (sulfonates), while the oxime and ester remain in the organic phase.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Avoid ethers if possible to prevent peroxide issues.

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Extraction:

    • Add equal volume of

      
       solution to the organic phase.
      
    • Critical Step: Shake vigorously for at least 3-5 minutes. Adduct formation is biphasic and diffusion-limited.

  • Separation: Discard the aqueous layer (contains aldehyde adduct).[1][2]

  • Wash: Wash organic layer with water (

    
    ) to remove residual salts.
    
Protocol B: Bicarbonate Wash (Acid Removal)

Target: 2-[3-(hydroxyiminomethyl)phenoxy]acetic acid (Hydrolysis product). Mechanism: The carboxylic acid (


) is deprotonated by bicarbonate (

) to form a water-soluble salt. The oxime (

) and phenol (

) remain largely protonated and organic-soluble.
  • Wash: Wash the EtOAc layer from Protocol A with saturated Sodium Bicarbonate (

    
    ).
    
  • Monitoring: Watch for

    
     evolution. Stop washing only when effervescence ceases.
    
  • Caution: Do not use Sodium Hydroxide (

    
    ) or Carbonate (
    
    
    
    ). High pH will hydrolyze the ethyl ester and deprotonate the oxime, causing product loss into the aqueous phase.

Part 3: Geometric Isomer Management ( Separation)

Oximes exist as


 (trans) and 

(cis) isomers. The

-isomer is typically thermodynamically favored but the

-isomer often forms under kinetic control.
Protocol C: Acid-Catalyzed Isomerization

If your specification requires >98%


-isomer and you have a mixture (e.g., 60:40 

):
  • Solvent System: Dissolve the mixture in anhydrous Ethanol .

  • Catalyst: Add catalytic concentrated HCl (1-2 drops per 100 mL) or dry HCl gas.

    • Note: Do not use large excess; acid can hydrolyze the oxime back to the aldehyde.

  • Reflux: Heat to gentle reflux for 1-2 hours. This overcomes the rotation barrier, allowing the mixture to settle at the thermodynamic equilibrium (usually >95%

    
    ).
    
  • Workup: Cool to room temperature. Neutralize carefully with solid

    
    , filter, and concentrate.
    

Part 4: Crystallization Strategies

For final polishing, recrystallization is superior to column chromatography for this compound class due to the high polarity and streaking nature of oximes on silica.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Temperature ProfileNotes
EtOH / Water 90:10

50:50
Dissolve at reflux, add water dropwise until turbid, cool slowly.Best for removing trace salts and polar degradants.
EtOAc / Hexane 1:3Dissolve in min. hot EtOAc, add warm Hexane.Best for removing non-polar oils and unreacted phenol ethers.
Toluene 100%Hot

-10°C
Excellent for isomer purification;

-isomers often remain in mother liquor.

Part 5: Frequently Asked Questions (FAQs)

Q: My product is an oil, but it should be a solid. What happened? A: This is likely due to "Solvent Entrapment" or high


-isomer content. 

-isomers often have lower melting points than

-isomers, preventing the lattice from forming.
  • Fix: Run Protocol C (Isomerization), then attempt recrystallization from Toluene. Trituration with cold pentane can also induce nucleation.

Q: The ester spot disappears on TLC after workup. A: You likely used a base that was too strong (e.g., NaOH) or the workup was too warm. Phenoxyacetate esters are labile. Always use chilled


 and keep workup times under 15 minutes.

Q: Can I use silica gel chromatography? A: Yes, but oximes can degrade on acidic silica.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites. Elute with Hexane:EtOAc (gradient 9:1 to 7:3).

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to the E/Z Isomerism of Deoxybenzoin Oxime. Retrieved from 4

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64, 5722-5724.[5] Retrieved from 5

  • Organic Syntheses. (2021). Synthesis of 1,2-Diphenylethanone O-acetyl oxime. Org. Synth. 2021, 98, 66-83. Retrieved from 6

  • Wikipedia. (n.d.). Phenoxyacetic acid - Properties and pKa. Retrieved from 7

Sources

Removing unreacted 3-hydroxybenzaldehyde from final product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 3-Hydroxybenzaldehyde Removal

Subject: Removing Unreacted 3-Hydroxybenzaldehyde (3-HBA) from Final Product Ticket ID: PUR-3HBA-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Overview

Welcome to the technical support center. You are likely here because your reaction is complete, but TLC or LC-MS shows a persistent peak corresponding to unreacted 3-hydroxybenzaldehyde (3-HBA).

Removing 3-HBA is distinct from removing simple benzaldehyde because of its dual functionality : it possesses both an electrophilic aldehyde (–CHO) and a nucleophilic/acidic phenol (–OH, pKa ~9.0).[1] This duality often causes it to streak on silica gel or co-elute with polar products.[1]

This guide prioritizes chemoselective scavenging over standard chromatography, as these methods are often faster, scalable, and yield higher purity.

Module 1: The "Smart" Wash (Bisulfite Extraction)

Best For: Neutral or Acid-Stable Products (pH ~4 compatibility).[1] Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble bisulfite adduct (sulfonate salt), effectively pulling the impurity into the aqueous layer without requiring extreme pH shifts.[2]

The Protocol
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

    • Note: Avoid ethers (THF/Diethyl ether) if possible, as they can solubilize the bisulfite adduct, reducing separation efficiency.

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The Wash: Add the bisulfite solution to your organic phase (1:1 volume ratio).

  • Critical Step: Vigorously stir or shake for at least 5-10 minutes.

    • Why? The reaction occurs at the biphasic interface. A quick shake is insufficient.[1]

  • Separation: Allow layers to separate. The 3-HBA is now trapped in the aqueous layer as a sulfonate salt.

  • Polishing: Wash the organic layer once with brine to remove residual salts, then dry over

    
    .[1]
    

Validation: Spot the organic layer on TLC.[1][3][4][5] Stain with 2,4-DNP .[1][4] If the yellow/orange spot for 3-HBA is gone, the wash was successful.

Module 2: The pH-Switch (Base Extraction)

Best For: Neutral, Base-Stable Products.[1] Mechanism: Exploits the phenolic proton of 3-HBA (pKa ~8.98).[1] By raising the aqueous pH above 11, we deprotonate the phenol, forcing it into the aqueous phase as a phenolate ion.

Warning: Do not use Sodium Bicarbonate (


, pH ~8.5).[1] It is too weak to fully deprotonate 3-HBA, leading to poor removal.[1]
The Protocol
  • Dissolution: Dissolve crude in Ethyl Acetate.

  • The Wash: Wash with 1M NaOH or 10%

    
      (2x washes).[1]
    
    • Target pH: Ensure the aqueous layer pH > 11.

  • Separation: The yellow color in the aqueous layer indicates the formation of the phenolate anion.

  • Back-Extraction (Optional): If you suspect product loss, back-extract the basic aqueous layer once with fresh organic solvent, then combine organic layers.[1]

Module 3: Solid-Phase Scavenging (Resins)

Best For: High-value compounds (mg scale), late-stage purification, or automated workflows.[1] Mechanism: A polymer-supported nucleophile (typically a hydrazide or amine) covalently binds to the aldehyde.[1] You simply filter the resin away.

Recommended Resins
  • Sulfonyl Hydrazide Resin: Forms a stable hydrazone with the aldehyde.[1]

  • Polymer-Supported Trisamine: Forms a Schiff base.[1]

The Protocol
  • Calculation: Calculate the excess moles of 3-HBA (based on stoichiometry or LC-MS area %).

  • Loading: Add 3–5 equivalents of resin relative to the impurity amount.[1]

  • Incubation: Shake gently at room temperature for 1–4 hours (solvent: DCM or MeOH).

  • Filtration: Filter through a fritted syringe or Buchnel funnel.[1] The filtrate contains your purified product.

Decision Matrix & Workflow Visualization

Use the following logic flow to determine the safest method for your specific product.

G Start Start: Product containing 3-HBA Q1 Is Product Acid Sensitive? (e.g., Acetals, Silyl ethers) Start->Q1 Q2 Is Product Base Sensitive? (e.g., Esters, Amides) Q1->Q2 No Method_Resin Method: Scavenger Resin (Neutral conditions) Q1->Method_Resin Yes (Avoid Acid) Method_Bisulfite Method: Bisulfite Wash (Chemoselective for Aldehyde) Q2->Method_Bisulfite Yes (Avoid Base) Method_Base Method: NaOH Extraction (Deprotonates Phenol) Q2->Method_Base No (Stable)

Caption: Decision tree for selecting the optimal purification strategy based on product stability.

Quantitative Comparison of Methods

FeatureBisulfite WashBase Extraction (NaOH)Scavenger ResinFlash Chromatography
Selectivity High (Targets -CHO)Moderate (Targets acidic protons)Very High (Covalent capture)Low (Polarity based)
Throughput High (Minutes)High (Minutes)Medium (Hours)Low (Hours)
Cost Very LowVery LowHighMedium
Scalability Excellent (kg scale)Excellent (kg scale)Poor (g scale)Moderate
pH Range ~4.0 (Mild Acidic)>11.0 (Strong Basic)NeutralNeutral

Troubleshooting & FAQ

Q: I tried the bisulfite wash, but the emulsion won't break. What now? A: Bisulfite adducts can act as surfactants.[1]

  • Add solid NaCl to saturate the aqueous layer (salting out).[1]

  • Filter the biphasic mixture through a pad of Celite . This often breaks the physical emulsion.[1]

  • Add a small amount of Methanol to the mixture to reduce surface tension.[1]

Q: Can I use chromatography if these extractions fail? A: Yes, but 3-HBA streaks on silica due to the phenolic proton.[1]

  • Fix: Add 1% Acetic Acid to your eluent system (e.g., 30% EtOAc/Hexanes + 1% AcOH).[1] This keeps the phenol protonated and sharpens the peak.

  • Rf Value: 3-HBA is relatively polar.[1] Expect an Rf ~0.3–0.4 in 50% EtOAc/Hexanes.[1]

Q: How do I visualize 3-HBA on TLC? A: 3-HBA is UV active, but for specific identification:

  • 2,4-DNP Stain: Turns bright orange/red (Aldehyde specific).[1]

  • Ferric Chloride (

    
    ):  Turns violet (Phenol specific).[1]
    

References

  • BenchChem. Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.[1] Application Note. Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101, 3-Hydroxybenzaldehyde.[1] Retrieved Feb 2026.[1] Link

  • Furigay, M. H., et al. (2018).[1][6] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[1][2][7][8] Journal of Visualized Experiments (JoVE).[1][7] Link

  • University of Rochester. TLC Stains and Visualization Techniques.[1] Department of Chemistry Technical Guide.[1] Link

  • Amerigo Scientific. Scavenger Resins for Organic Synthesis.[1] Technical Product Guide.[1] Link

Sources

Addressing stability issues of hydroxyiminomethyl groups in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Current Status: Operational Topic: Stabilization of Hydroxyiminomethyl Groups (Oximes) in Acidic Environments Ticket Priority: High (Degradation Risk)

Welcome, Colleague.

You have accessed the technical repository for maintaining the integrity of hydroxyiminomethyl (oxime) linkages. Whether you are developing acetylcholinesterase reactivators, synthesizing oxime-ligated peptides, or analyzing oxime-ester photoinitiators, the stability of the


 moiety is critical.

While oximes are thermodynamically more stable than hydrazones, they are kinetically labile in acidic aqueous environments . This guide provides the mechanistic understanding and actionable protocols to prevent acid-catalyzed hydrolysis during synthesis, purification, and storage.

Module 1: The Failure Mode (Mechanistic Diagnostics)

Before troubleshooting, you must confirm that acid hydrolysis is the root cause of your sample degradation.

The Mechanism of Failure

In acidic media (pH < 4), the imine nitrogen becomes protonated. This protonation dramatically increases the electrophilicity of the


 carbon, making it susceptible to nucleophilic attack by water. This is the rate-determining step in hydrolysis for most oximes.

Diagnostic Indicator (LC-MS): If your oxime (


) is hydrolyzing, you will observe a specific mass shift in your mass spectrum:
  • Loss:

    
    
    
  • Transformation: Conversion of the Oxime (

    
    ) to the corresponding Aldehyde/Ketone (
    
    
    
    ).
  • Calculation: Loss of

    
     (31 Da) + Gain of 
    
    
    
    (16 Da) = Net
    
    
    .
Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the degradation cascade you are trying to prevent.

OximeHydrolysis Oxime Oxime (R-CH=N-OH) Protonation Protonation (pH < 4) Oxime->Protonation + H+ Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O (Nucleophilic Attack) Collapse Elimination of Hydroxylamine Intermediate->Collapse Proton Transfer Products Aldehyde + NH2OH (Degradation) Collapse->Products - H+

Figure 1: The kinetic pathway of acid-catalyzed oxime hydrolysis. Note that the protonated iminium species is the electrophilic vulnerability.

Module 2: Troubleshooting Protocols

Select the workflow where you are encountering instability.

Scenario A: HPLC Analysis & Purification (The "TFA Problem")

Issue: You observe peak splitting or "ghost peaks" (aldehyde formation) during HPLC analysis of pure oximes. Root Cause: Trifluoroacetic acid (TFA), a standard mobile phase additive (pH


 2.0), catalyzes hydrolysis on the column or in the autosampler.
ParameterStandard Condition (High Risk)Optimized Condition (Stable)
Modifier 0.1% TFA (pH 2.0)0.1% Formic Acid (pH 2.7) or Ammonium Acetate (pH 6.5)
Temperature Ambient or 40°C4°C - 10°C (Thermostat autosampler & column)
Gradient Slow (1% / min)Rapid (Ballistic gradients minimize acid exposure time)

Validation Protocol (Self-Validating System):

  • The "Parking" Test: Inject your sample. Stop the flow when the peak is on the column. Wait 20 minutes. Resume flow.

  • Result: If the peak splits or broadens significantly compared to a standard run, on-column hydrolysis is occurring.

  • Action: Switch to Ammonium Acetate (10mM, pH 6.5) or reduce column temperature to 10°C immediately.

Scenario B: Synthesis & Ligation (The "pH Paradox")

Issue: Oxime ligation (e.g., peptide synthesis) is slow at neutral pH but unstable at low pH. Root Cause: Oxime formation is acid-catalyzed (dehydration step), but product stability is acid-compromised.

The "Goldilocks" Protocol: Do not simply lower pH to accelerate the reaction. You must use nucleophilic catalysis to decouple rate from acidity.

  • Buffer: Maintain pH at 4.5 – 5.0 (Acetate buffer). Do not go below pH 4.0.

  • Catalyst: Add Aniline (100 mM) or p-phenylenediamine .

    • Mechanism:[1][2] Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which undergoes rapid transimination with the hydroxylamine. This allows rapid formation without strong acid.

  • Quenching: Never quench with strong acid (e.g., 1M HCl). Quench by freezing or rapid dilution into pH 7.5 phosphate buffer.

Scenario C: Long-Term Storage

Issue: Samples degrade in the freezer (-20°C). Root Cause: Eutectic Acid Concentration. As water freezes, buffer salts precipitate, often causing drastic pH shifts (acid spikes) in the remaining liquid pockets where the solute concentrates.

Storage Guidelines:

  • Lyophilization: Store as a dry powder whenever possible.

  • Liquid Storage: If liquid storage is mandatory, use citrate-phosphate buffer (less prone to freeze-shift than sodium phosphate).

  • Temperature: Store at -80°C rather than -20°C to ensure rapid, complete vitrification.

Module 3: Advanced FAQ & Engineering Controls

Q1: Can I use steric hindrance to stabilize my oxime?

A: Yes, significantly. Research by Kalia and Raines demonstrates that steric bulk near the oxime carbon blocks the approach of water, the nucleophile required for hydrolysis.

  • Example: An oxime derived from a ketone (ketoxime) is generally more stable than one derived from an aldehyde (aldoxime).

  • Engineering: If you are designing a linker, introducing a methyl or gem-dimethyl group alpha to the oxime carbon can increase half-life by orders of magnitude.

Q2: My compound is HI-6 (AChE reactivator). Literature says store at pH 2.5. This contradicts your guide. Why?

A: This is a compound-specific exception. While the oxime group itself is acid-labile, HI-6 contains other moieties (ether bridges/pyridinium rings) that are extremely unstable in base or neutral conditions. For HI-6, pH 2.5 is the "least bad" compromise to prevent gross decomposition, even if the oxime is stressed. Always prioritize the stability of the most labile functional group in your specific molecule.

Q3: How do I troubleshoot "Peak Tailing" without using TFA?

A: Use "Super-Endcapped" Columns. If you remove TFA to save your oxime, you risk silanol interactions (tailing).

  • Solution: Use a column with a positive surface charge (e.g., Waters CSH) or high-coverage endcapping. This allows the use of weaker acids (Formic) or neutral buffers while maintaining sharp peak shape.

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your instability issue.

TroubleshootingTree Start Start: Sample Degradation? CheckMass Check LCMS Mass Shift Start->CheckMass IsMinus15 Is shift -15 Da? CheckMass->IsMinus15 NotHydrolysis Not Hydrolysis. Check Oxidation/Light Sensitivity. IsMinus15->NotHydrolysis No IsHydrolysis Confirmed Hydrolysis IsMinus15->IsHydrolysis Yes CheckStep Where is it occurring? IsHydrolysis->CheckStep HPLC During HPLC? CheckStep->HPLC Storage During Storage? CheckStep->Storage FixHPLC Action: Remove TFA. Use Formic Acid or pH 6.5. Lower Temp. HPLC->FixHPLC FixStorage Action: Check Buffer. Avoid Phosphate Freeze. Lyophilize. Storage->FixStorage

Figure 2: Diagnostic logic for isolating the source of oxime instability.

References

  • Kalia, J., & Raines, R. T. (2008).[1][3][4][5] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1][4] Link

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[1][2] Journal of the American Chemical Society, 81(2), 475–481. Link

  • Dirksen, A., & Dawson, P. E. (2008).[3] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Link

  • Eyer, P., et al. (1987). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 60(1-3), 224-226. Link

  • McPolin, O. (2013). HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA. Mourne Training Services. Link

Sources

Technical Support Center: Minimizing Side Reactions in Phenoxy Acetate Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the alkylation of phenoxy acetates and related phenolic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The alkylation of phenoxy acetates, a variant of the classic Williamson ether synthesis, is a cornerstone reaction for creating diverse molecular architectures. However, the desired O-alkylation pathway is often plagued by competing side reactions. This guide provides a structured, question-and-answer-based approach to diagnose and solve these common issues, ensuring higher yields, greater purity, and more reliable outcomes in your synthetic endeavors.

Core Concept: The Ambident Nucleophile Challenge

At the heart of this reaction's complexity is the nature of the phenoxide ion, generated in situ. The phenoxide is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).[1][2] The reaction environment dictates which site is more likely to attack the alkylating agent. Our primary goal is to create conditions that overwhelmingly favor attack by the oxygen atom (O-alkylation) over the ring carbons (C-alkylation).

G cluster_start Reactants cluster_products Potential Products Start Phenoxy Acetate Derivative + Base Phenoxide Phenoxide Intermediate (Ambident Nucleophile) Start->Phenoxide Deprotonation AlkylHalide Alkylating Agent (R-X) O_Alk Desired Product: O-Alkylation AlkylHalide->O_Alk C_Alk Side Product: C-Alkylation (ortho/para) AlkylHalide->C_Alk Phenoxide->O_Alk Favored Pathway (Kinetic Control) Phenoxide->C_Alk Competing Pathway (Thermodynamic Control)

Caption: Competing O- vs. C-alkylation pathways for phenoxides.

Troubleshooting & FAQs

Question 1: I'm observing significant C-alkylation of the aromatic ring. How can I improve selectivity for O-alkylation?

This is the most common side reaction. The ratio of O- to C-alkylation is a delicate balance controlled by several factors that influence the reactivity of the phenoxide nucleophile.

Answer: To favor O-alkylation, you need to create conditions where the reaction is under kinetic control, meaning the fastest-forming product is the one that dominates. O-alkylation generally has a lower activation energy and is the kinetically favored product.[3] C-alkylation, while often leading to a more thermodynamically stable product, has a higher activation barrier.[1]

Here are the key levers you can pull, in order of importance:

1. Solvent Selection: This is your most powerful tool. The choice of solvent dramatically influences the solvation of the phenoxide ion.[4][5]

  • Favor O-Alkylation with Polar Aprotic Solvents: Use solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[1] These solvents are poor at solvating the "hard" oxygen anion of the phenoxide. This leaves the oxygen exposed and highly nucleophilic, promoting rapid attack on the alkylating agent.[4]

  • C-Alkylation is Promoted by Protic Solvents: Protic solvents like water, ethanol, or trifluoroethanol (TFE) will hydrogen-bond with the oxygen atom.[1] This "shields" the oxygen, reducing its nucleophilicity and giving the "softer" carbon atoms of the ring a chance to react.[1][6]

2. Counter-ion and Base Selection: The cation from your base plays a crucial role in ion pairing with the phenoxide.

  • Weaker Ion Pairing Favors O-Alkylation: Larger, "softer" cations like potassium (K+) or cesium (Cs+) form looser ion pairs with the phenoxide oxygen compared to smaller ions like lithium (Li+) or sodium (Na+). This increased "freeness" of the oxygen anion enhances its reactivity.[2][5] Therefore, using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is highly recommended.

  • Strongly Coordinating Cations Can Promote C-Alkylation: Smaller cations like Li+ can coordinate tightly to the oxygen, effectively blocking it and increasing the relative likelihood of C-alkylation.[6]

3. Temperature Control:

  • Lower Temperatures Favor O-Alkylation: Since O-alkylation is the kinetically controlled product, running the reaction at lower temperatures (e.g., room temperature to 60°C) will favor this pathway. High temperatures can provide the necessary energy to overcome the activation barrier for C-alkylation.[7]

4. Phase-Transfer Catalysis (PTC): This is an excellent technique for achieving clean, high-yield O-alkylation.

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from the solid or aqueous phase (where the inorganic base resides) into the organic phase where the alkylating agent is dissolved.[8][9]

  • Benefit: The phenoxide anion is transported into the organic phase as a "naked," highly reactive anion with a large quaternary ammonium counter-ion. This environment strongly favors O-alkylation. PTC often allows for milder conditions, lower temperatures, and the use of less expensive inorganic bases like NaOH or K₂CO₃.[10]

ConditionFavors O-Alkylation (Kinetic Product)Favors C-Alkylation (Thermodynamic Product)Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Protic (Water, Ethanol, TFE)Protic solvents shield the oxygen via H-bonding, reducing its nucleophilicity.[1]
Base/Counter-ion K₂CO₃, Cs₂CO₃ (K+, Cs+)NaH, LiHMDS (Na+, Li+)Larger cations form looser ion pairs, leaving the oxygen anion "freer" and more reactive.[2][5]
Temperature Low to Moderate (e.g., 25–60 °C)High (e.g., >80 °C)Higher temperatures provide the energy to overcome the larger activation barrier for C-alkylation.[7]
Catalysis Phase-Transfer Catalysis (PTC)Homogeneous ConditionsPTC generates a highly reactive, "naked" phenoxide anion in the organic phase.[9]
Question 2: My starting phenoxy acetate is hydrolyzing under the reaction conditions. What can I do?

Ester hydrolysis is a significant concern, as it consumes your starting material and complicates purification. This is especially problematic when using strong, nucleophilic bases in the presence of water.

Answer: Minimizing hydrolysis requires careful selection of your base and reaction conditions to create a non-nucleophilic, anhydrous environment.

  • Use a Weaker, Non-Nucleophilic Base: Switch from strong hydroxide bases (NaOH, KOH) to weaker carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Carbonates are sufficiently basic to deprotonate the phenol but are much less nucleophilic and less prone to attacking the ester carbonyl.[11]

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Water is the reactant for hydrolysis. Drying your solvent over molecular sieves and using freshly opened or dried reagents can significantly reduce this side reaction.

  • Control Temperature: Hydrolysis, like most reactions, is accelerated by heat.[12] Running your reaction at the lowest effective temperature (e.g., room temperature if possible) will slow the rate of hydrolysis relative to the desired alkylation.

  • Phase-Transfer Catalysis: PTC can also help here. By keeping the bulk of the aqueous base separate from the organic phase containing the ester, the opportunity for hydrolysis is reduced.[13]

Question 3: When using a secondary or tertiary alkyl halide, I'm getting a lot of elimination byproducts. How can I favor substitution?

This is a classic Sₙ2 vs. E2 competition problem. The phenoxide is not only a good nucleophile but also a reasonably strong base. With sterically hindered alkyl halides, it can more easily act as a base, abstracting a proton and leading to an alkene byproduct.[7][14]

Answer: The Williamson ether synthesis is most effective with primary or methyl halides.[15] For secondary halides, you must optimize conditions to favor the Sₙ2 pathway. Tertiary halides will almost exclusively give elimination products and are not suitable for this reaction.[14]

  • Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions.[7] Lowering the temperature will disproportionately slow down the E2 pathway, increasing the proportion of the desired ether product.

  • Use a Milder Base/Conditions: High base concentration and high temperatures favor elimination. Using a weaker base like K₂CO₃ and the minimum necessary temperature can tip the balance toward substitution.

  • Consider Reversing the Synthesis Strategy: If possible, consider if the target molecule can be made by reversing the roles of the nucleophile and electrophile. This is not always possible with phenoxy acetates but is a general strategy to keep in mind.

Caption: A troubleshooting decision tree for phenoxy acetate alkylation.

Recommended Experimental Protocols

Protocol 1: High-Selectivity O-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol is designed to maximize O-alkylation and minimize C-alkylation and hydrolysis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenoxy acetate starting material (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or acetone (approx. 0.1–0.2 M concentration).

  • Reagent Addition: Add the alkyl halide (1.1–1.2 eq) to the stirring mixture.

  • Reaction: Heat the mixture to a gentle reflux (typically 50–80°C, depending on the solvent and alkyl halide reactivity) and monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and rinse with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Self-Validation: The use of K₂CO₃ minimizes ester hydrolysis. The PTC system in a polar aprotic solvent ensures a highly reactive, "naked" phenoxide, strongly favoring the desired Sₙ2 attack on the oxygen.[9][10]

Protocol 2: Minimizing Elimination with Secondary Alkyl Halides

This protocol adjusts conditions to favor substitution over elimination.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the phenoxy acetate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent and Catalyst: Add anhydrous dimethylformamide (DMF) and TBAB (0.1 eq).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Slow Addition: Add the secondary alkyl halide (1.1 eq) dropwise via a syringe pump over 1-2 hours to maintain a low concentration.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Avoid heating unless the reaction stalls completely, and even then, apply only gentle warming (e.g., 30–40°C).

  • Monitoring & Workup: Monitor the reaction closely by GC-MS or LC-MS to track the ratio of substitution to elimination products. When complete, perform an aqueous workup by partitioning between water and a suitable organic solvent (e.g., ethyl acetate), followed by standard purification.

Self-Validation: The combination of low temperature, a non-nucleophilic base, and slow addition of the electrophile are all established methods to suppress the competing E2 elimination pathway.[7]

References
  • The Effect of the Solvent on the Reactivity of Sodium and Potassium Phenoxides in Nucleophilic Substitution Reactions Part I. SciSpace. [Link]

  • Intramolecular alkylation of phenoxide ions. RSC Publishing. [Link]

  • Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. ResearchGate. [Link]

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]

  • Differential reaction energy profiles for O versus C alkylation of enolates. ResearchGate. [Link]

  • Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info. [Link]

  • Alkylation of enolates. Fiveable. [Link]

  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Owlstown. [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]

  • Phase-transfer catalyst. Wikipedia. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls. [Link]

  • Acylation and alkylation reactions. Part IV. The cyclisation of alkyl-substituted phenoxyacetyl chlorides to benzofuran-3(2H)-ones. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. PMC. [Link]

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ACS Publications. [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. [Link]

  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis. YouTube. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. [Link]

  • Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. RSC Publishing. [Link]

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. PubMed. [Link]

  • Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts. ResearchGate. [Link]

  • Process for preparing alkoxy- and aryloxy-phenols.
  • HYDROLYSIS REACTIONS. SlidePlayer. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

In drug discovery, particularly in the synthesis of organophosphate reactivators (oximes), Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate serves as a critical intermediate. The structural validation of this compound hinges on confirming the transformation of the aldehyde moiety into the hydroxyiminomethyl (oxime) group while maintaining the integrity of the ethyl ester tail.

This guide provides a comparative analysis of the target molecule against its synthetic precursor (the aldehyde) and common degradation products (nitriles/acids). It establishes a self-validating NMR protocol to ensure batch consistency and isomeric purity.

Structural Logic Flow

The following diagram outlines the structural connectivity and the specific protons targeted for NMR validation.

G Substrate Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate Core Benzene Ring (Meta-Substituted) Substrate->Core Oxime Oxime Group (-CH=N-OH) Target Signal Core->Oxime Position 3 Linker O-Methylene (-O-CH2-) Core->Linker Position 1 Val1 Diagnostic A Oxime->Val1 δ 8.1-8.3 (s) δ 11.0-11.5 (s, OH) Ester Ethyl Ester (-COOCH2CH3) Linker->Ester Val2 Diagnostic B Linker->Val2 δ 4.7-4.8 (s) Val3 Internal Std Ester->Val3 δ 4.2 (q) / 1.2 (t)

Figure 1: Structural connectivity and primary diagnostic NMR signals for the target oxime.

Comparative Analysis: Product vs. Alternatives

To objectively validate the product, one must compare it against "alternatives"—in this context, the Synthetic Precursor (Aldehyde) and the Dehydration Impurity (Nitrile). This comparison allows for immediate assessment of reaction completion and side-reaction prevalence.

Experimental Data Comparison (DMSO- , 400 MHz)
FeatureTarget Product (Oxime) Precursor (Aldehyde) Impurity (Nitrile) Interpretation
Functional Group



Primary Validation
Diagnostic Proton

8.15 ppm (s, 1H)

10.0 ppm (s, 1H)
Absent The disappearance of the 10.0 ppm singlet and appearance of the 8.15 ppm singlet confirms oxime formation.
Hydroxyl Proton

11.3 ppm (s, 1H)
AbsentAbsentVisible only in DMSO-

. Confirms the

moiety.
O-Methylene (

)

4.75 ppm (s, 2H)

4.85 ppm (s, 2H)

4.90 ppm (s, 2H)
Slight upfield shift in the oxime due to reduced electron-withdrawing nature compared to aldehyde.
Aromatic Region

6.9 - 7.4 ppm

7.1 - 7.6 ppm

7.2 - 7.7 ppm
The aldehyde is a stronger EWG, deshielding ortho protons more than the oxime.
Ethyl Ester

4.18 (q), 1.21 (t)

4.18 (q), 1.21 (t)

4.18 (q), 1.21 (t)
Internal Standard : These integrals must remain constant (2:3 ratio).

Critical Insight: If you observe a signal at


 10.0 ppm, the reaction is incomplete. If you observe no signal at 8.1 ppm or 10.0 ppm, but the ethyl signals are present, you likely dehydrated the oxime to a nitrile  (common under acidic/heating conditions).

Detailed Interpretation & Methodology

Solvent Selection: The DMSO Imperative

For this specific molecule, DMSO-


  is the superior solvent alternative to CDCl

.
  • Reasoning: Oxime hydroxyl protons (

    
    ) are acidic and undergo rapid exchange in CDCl
    
    
    
    , often broadening into the baseline or disappearing entirely. DMSO forms strong hydrogen bonds with the hydroxyl group, slowing the exchange rate and resolving the signal as a distinct singlet (or broad singlet) around 11.0–11.5 ppm.
  • Protocol: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-

    
    . Ensure the sample is dry; water in DMSO will appear at ~3.3 ppm and can catalyze exchange broadening.
    
Isomeric Analysis ( vs. )

Oximes exist as geometrical isomers: syn (


) and anti (

).
  • Thermodynamics: The E-isomer (anti) is generally the major product for benzaldoximes due to steric minimization.

  • NMR Detection:

    • Major Isomer (

      
      ):  Methine proton (
      
      
      
      ) appears at
      
      
      8.15 ppm.
    • Minor Isomer (

      
      ):  If present, the methine proton typically appears downfield by 0.5–0.7 ppm (around 
      
      
      
      8.8 ppm) or slightly upfield depending on the specific anisotropic cone of the aromatic ring.
    • Action: If two sets of signals are observed, do not immediately discard the batch. Integrate the methine singlets to calculate the

      
       ratio.
      
Experimental Workflow: Self-Validating Protocol

The following Graphviz diagram illustrates the decision logic for validating the spectrum.

Logic Start Acquire 1H NMR (DMSO-d6) CheckAldehyde Check δ 9.5-10.5 ppm (Singlet present?) Start->CheckAldehyde CheckOxime Check δ 8.0-8.5 ppm (Singlet present?) CheckAldehyde->CheckOxime No Result_Fail Reaction Incomplete (Aldehyde present) CheckAldehyde->Result_Fail Yes CheckOH Check δ 11.0-11.5 ppm (Broad Singlet?) CheckOxime->CheckOH Yes Result_Nitrile Impurity: Nitrile formed (Dehydration) CheckOxime->Result_Nitrile No Result_Pass PASS: Target Oxime Confirmed CheckOH->Result_Pass Yes CheckOH->Result_Pass No (Possible Exchange) Check Solvent Dryness

Figure 2: Decision tree for spectral validation of the reaction product.

Detailed Step-by-Step Protocol

To ensure reproducibility and quantitative accuracy (E-E-A-T compliance), follow this acquisition parameter set.

  • Sample Preparation:

    • Weigh 10 mg of the solid product.

    • Dissolve in 600

      
      L of DMSO-
      
      
      
      (99.9% D).
    • Tip: If the solution is cloudy, filter through a cotton plug. Suspended solids cause line broadening.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      5 seconds.
      • Why? The aromatic and oxime protons have long

        
         relaxation times. A short delay (e.g., 1s) will under-integrate these signals relative to the fast-relaxing ethyl group, leading to incorrect purity calculations.
        
    • Scans (

      
      ):  16 (sufficient for 10 mg).
      
    • Spectral Width: -2 to 14 ppm (ensure the OH peak at ~11.5 is captured).

  • Processing:

    • Phasing: Manual phasing is required for the broad OH peak.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to ensure accurate integration of the ethyl quartets.

    • Referencing: Calibrate the residual DMSO pentet to

      
       2.50 ppm.
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift increments).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative text on Oxime isomerism and solvent effects).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general benzaldehyde and phenoxyacetate precursor shifts).

  • PubChem. (2023). Ethyl 2-(2-formylphenoxy)acetate (Precursor Data). National Library of Medicine. [Link][1]

  • University of Wisconsin-Madison. (n.d.). Proton NMR Chemical Shifts of Common Solvents. [Link] (Verification of DMSO/Water shifts).

Sources

FT-IR Spectral Analysis Guide: Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, QC Analysts, and Drug Development Researchers

Executive Summary: The Spectral Fingerprint

This guide provides a definitive spectral analysis of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate , a critical intermediate often used in the synthesis of bioactive oxime ethers and cephalosporin derivatives.

For researchers, the primary challenge is distinguishing the target oxime from its carbonyl precursors (aldehydes/ketones) and hydrolysis byproducts (acids). This guide moves beyond basic peak listing to offer a comparative validation strategy , focusing on the specific vibrational shifts that confirm the formation of the hydroxyiminomethyl (


) moiety while retaining the ethyl ester functionality.
Key Validation Metrics
  • Identity Confirmation: Appearance of the

    
     stretch (~1643 cm⁻¹) and broad 
    
    
    
    stretch (3200–3400 cm⁻¹).
  • Purity Check: Absence of the aldehyde Fermi doublet (~2830/2720 cm⁻¹) and aldehyde carbonyl peak (~1700 cm⁻¹).

  • Structural Integrity: Retention of the ester carbonyl (~1735–1750 cm⁻¹) and ether linkage (~1240 cm⁻¹).

Structural Breakdown & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The molecule combines three distinct spectral zones:

  • The Oxime Head (

    
    ):  The active site formed from the aldehyde precursor.
    
  • The Phenoxy Core (

    
    ):  The stable linker.
    
  • The Ethyl Acetate Tail (

    
    ):  The ester functionality prone to hydrolysis.
    
Theoretical Assignment Table
Functional GroupVibration ModeExpected Region (cm⁻¹)IntensityDiagnostic Value
Oxime O-H Stretching3200 – 3450Medium/BroadCritical: Confirms oxime formation; distinguishes from aldehyde.
Aromatic C-H Stretching3000 – 3100WeakConfirms benzene ring presence.
Aliphatic C-H Stretching2900 – 2990MediumEthyl group confirmation.
Ester C=O Stretching1735 – 1755StrongInternal Standard: Should remain constant relative to precursor.
Oxime C=N Stretching1640 – 1650MediumFingerprint: The definitive peak for the target molecule.
Aromatic C=C Ring Breathing1580 – 1600MediumCharacteristic of the phenoxy ring.
Ether C-O-C Asym. Stretch1230 – 1250StrongConfirms phenoxy-acetate linkage.
N-O Stretching930 – 950MediumSecondary confirmation of oxime.

Comparative Analysis: Target vs. Precursor

The most effective way to validate your product is to overlay its spectrum with that of its immediate precursor, Ethyl 2-(3-formylphenoxy)acetate .

The "Aldehyde-to-Oxime" Shift

The synthesis involves the condensation of hydroxylamine with the aldehyde group. The spectral success criteria are defined by specific disappearances and appearances.

Spectral FeaturePrecursor (Aldehyde)Target (Oxime) Interpretation
3400 cm⁻¹ Region Flat (unless wet)Broad Band Present Formation of Oxime N-OH bond.
2700–2850 cm⁻¹ Doublet (Fermi Resonance) Absent Loss of Aldehyde C-H (Critical Purity Check).
1690–1710 cm⁻¹ Strong Peak (Aldehyde C=O)Absent Conversion of Carbonyl to Imine.
1640–1650 cm⁻¹ AbsentSharp Peak (C=N) Formation of Hydroxyiminomethyl group.
1735–1750 cm⁻¹ Strong Peak (Ester C=O)Strong Peak (Retained) Confirms the ester did not hydrolyze.

Technical Insight: If you see a broad peak at 2500–3300 cm⁻¹ and a shift of the Ester C=O to ~1710 cm⁻¹, your ester has likely hydrolyzed to a carboxylic acid (Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetic acid).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize artifacts (such as atmospheric CO₂ or water vapor), follow this validated protocol.

Method: Attenuated Total Reflectance (ATR)

Preferred for speed and minimal sample prep, though KBr pellets offer higher resolution for the fingerprint region.

Step 1: Instrument Validation

  • Clean the crystal (Diamond or ZnSe) with isopropanol.

  • Run a Background Scan (Air).

  • QC Check: Verify CO₂ doublet (2350 cm⁻¹) is minimized and water vapor noise (3500–3800 cm⁻¹) is <0.5% T.

Step 2: Sample Preparation

  • Ensure the sample is fully dried. Residual solvents (Ethanol/DMF) will obscure the Oxime O-H region.

  • Place ~2-5 mg of solid sample onto the crystal.

  • Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N).

Step 3: Data Acquisition

  • Resolution: 4 cm⁻¹

  • Scans: 16 or 32 (to improve Signal-to-Noise ratio)

  • Range: 4000 – 600 cm⁻¹

Step 4: Post-Processing

  • Apply Baseline Correction (automatic or multipoint).

  • Identify the Ester C=O peak (~1750 cm⁻¹) .[1] Normalize the spectrum to this peak if comparing batches, as it represents a stable structural moiety.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for determining product identity and purity based on spectral data.

FTIR_Analysis_Workflow Start Start: Acquire Spectrum Check_OH Check 3200-3400 cm⁻¹ (Broad Band?) Start->Check_OH Check_Aldehyde Check 1690-1710 cm⁻¹ (Aldehyde C=O?) Check_OH->Check_Aldehyde Yes (OH Present) Fail_Identity FAIL: Wrong Product Check_OH->Fail_Identity No (Missing Oxime) Check_CN Check ~1643 cm⁻¹ (Imine C=N?) Check_Aldehyde->Check_CN No (Clean) Fail_Precursor FAIL: Unreacted Precursor Check_Aldehyde->Fail_Precursor Yes (Reaction Incomplete) Check_Ester Check ~1750 cm⁻¹ (Ester C=O?) Check_CN->Check_Ester Yes (Present) Check_CN->Fail_Identity No (Missing C=N) Pass PASS: Target Identity Confirmed Check_Ester->Pass Yes (Sharp @ 1750) Fail_Hydrolysis FAIL: Ester Hydrolysis Check_Ester->Fail_Hydrolysis Shifted/Broad @ 1710

Caption: Logic gate for spectral validation of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate. Blue nodes indicate actions; Green/Red/Yellow indicate outcomes.

Detailed Band Assignment & Interpretation

The "Fingerprint" Region (1500–600 cm⁻¹)

While the functional group region (4000–1500 cm⁻¹) confirms identity, the fingerprint region confirms the specific isomer (meta-substitution).

  • 1585 & 1485 cm⁻¹: Aromatic ring skeletal vibrations. The splitting pattern here is characteristic of the 1,3-disubstituted benzene ring (meta-substitution).

  • 1245 cm⁻¹ (Very Strong): The asymmetric stretching of the

    
     ether bond. This is often the second strongest peak after the carbonyl.
    
  • 900–690 cm⁻¹: Out-of-plane (OOP) C-H bending. Look for peaks at ~780 cm⁻¹ and ~690 cm⁻¹ , which are diagnostic for meta-substituted benzene rings.

Common Interferences
  • Water: A broad hump at 3400 cm⁻¹ can mimic the Oxime O-H. Solution: Check for the "scissoring" bend of water at ~1630 cm⁻¹. If the 1630 peak is disproportionately strong compared to the C=N expected intensity, dry the sample.

  • Ethanol (Recrystallization Solvent): Sharp peaks at 2980 cm⁻¹ and broad OH. Solution: Dry sample under vacuum at 40°C.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Phan, C. M., et al. (2016). "IR absorbance of oxime, showing characteristic bands." ResearchGate. (Validation of Oxime C=N and O-H shifts).

  • NIST Chemistry WebBook. "Ethyl Acetate Infrared Spectrum." National Institute of Standards and Technology. (Reference for Ethyl Ester moiety).

  • Goyal, N., et al. (2018).[2] "Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate."[2] IUCrData. (Structural analogue data for phenoxy acetate linkages).

  • UCLA Chemistry. "Table of Characteristic IR Absorptions." (General reference for functional group ranges).

Sources

A Comparative Guide to the Reactivity of Ethyl vs. Methyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring product stability. This guide provides an in-depth technical comparison of the reactivity of two closely related phenoxyacetate derivatives: ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate and methyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate. By examining the subtle yet significant differences imparted by the ethyl versus the methyl ester group, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic strategies.

The core of this comparison lies in the interplay of steric and electronic effects, which influence the reactivity of both the ester and the oxime functionalities within these molecules. This guide will explore these effects through a combination of theoretical principles and supporting experimental data from analogous systems, offering a comprehensive overview of their expected chemical behavior.

Molecular Structures and Key Functional Groups

The two molecules under consideration share a common scaffold, differing only in the alkyl group of the ester functionality. This seemingly minor variation has cascading effects on the overall reactivity of the molecule at two primary sites: the ester carbonyl and the oxime's C=N double bond.

Comparative Reactivity Analysis

The reactivity of these compounds can be dissected by considering the two main functional groups: the ester and the oxime.

Ester Hydrolysis: A Tale of Steric Hindrance

The hydrolysis of the ester group, either under acidic or basic conditions, is a critical reaction to consider, especially in the context of drug metabolism or subsequent synthetic transformations. The rate of this reaction is primarily influenced by the steric environment around the carbonyl carbon.

The ethyl group, being larger than the methyl group, presents greater steric hindrance to the approach of a nucleophile (such as a water molecule or a hydroxide ion) to the electrophilic carbonyl carbon.[1][2] This increased steric bulk in the ethyl ester is expected to decrease the rate of hydrolysis compared to the methyl ester.

Expected Reactivity:

  • Methyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate is predicted to undergo hydrolysis at a faster rate than its ethyl counterpart due to lower steric hindrance around the ester carbonyl.

This principle is supported by kinetic studies on related ester systems. For instance, in the base-catalyzed hydrolysis of homologous esters, methyl benzoate consistently shows a higher metabolic stability (slower hydrolysis) in some biological matrices, but in chemical hydrolysis, the trend often reverses, with methyl esters being more reactive due to less steric hindrance.[3]

Oxime Reactivity: Electronic and Steric Influences

The oxime functional group is a versatile moiety, capable of undergoing various reactions such as hydrolysis back to the aldehyde, reduction to an amine, or rearrangement (e.g., Beckmann rearrangement).[4] The reactivity of the oxime is influenced by both the electronic nature of the substituent on the aromatic ring and the steric environment around the C=N bond.

The phenoxyacetate group at the meta position of the aromatic ring acts as an electron-withdrawing group through its inductive effect, which can influence the reactivity of the oxime. However, since the ester group is not in direct conjugation with the hydroxyiminomethyl group, its electronic influence is less pronounced than if it were at the ortho or para position.[5]

The primary difference in oxime reactivity between the two compounds would likely arise from subtle, long-range steric effects of the ester group. The bulkier ethyl group might slightly hinder the approach of reagents to the oxime, although this effect is expected to be minimal given the distance and flexibility of the molecule.

Expected Reactivity:

  • The difference in the reactivity of the oxime functional group between the ethyl and methyl esters is anticipated to be less significant than the difference in their ester hydrolysis rates. Both are expected to exhibit characteristic oxime reactions, with minor rate differences potentially observable under specific conditions.

Experimental Data from Analogous Systems

Reactivity ParameterEthyl 2-[3-(hydroxyiminomethyl)phenoxy]acetateMethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetateRationale
Rate of Base-Catalyzed Ester Hydrolysis SlowerFasterThe smaller methyl group presents less steric hindrance to nucleophilic attack at the carbonyl carbon.[1][2]
Rate of Oxime Formation (from precursor aldehyde) Slightly SlowerSlightly FasterThe bulkier ethyl group on the precursor ester may slightly hinder the approach of hydroxylamine.
Reactivity in Beckmann Rearrangement SimilarSimilarThe electronic environment of the oxime is largely the same for both molecules.
Susceptibility to Reduction (Oxime to Amine) SimilarSimilarThe primary determinant of this reaction is the reducing agent and the inherent reactivity of the oxime C=N bond.

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.

Synthesis of Precursor Aldehydes

The synthesis of the target oximes first requires the preparation of the corresponding aldehydes: ethyl 2-(3-formylphenoxy)acetate and methyl 2-(3-formylphenoxy)acetate. This is typically achieved via a Williamson ether synthesis.

dot

Synthesis_Aldehyde cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-hydroxybenzaldehyde 3-Hydroxybenzaldehyde product_aldehyde Ethyl or Methyl 2-(3-formylphenoxy)acetate 3-hydroxybenzaldehyde->product_aldehyde bromoacetate Ethyl or Methyl Bromoacetate bromoacetate->product_aldehyde base K₂CO₃ solvent Acetone or DMF temp Reflux

Caption: Williamson ether synthesis of precursor aldehydes.

Step-by-Step Protocol:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq).

  • Add either ethyl bromoacetate or methyl bromoacetate (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.[6]

Oximation of Aldehydes

The synthesized aldehydes can then be converted to the target oximes.

dot

Oximation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product aldehyde Ethyl or Methyl 2-(3-formylphenoxy)acetate product_oxime Ethyl or Methyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate aldehyde->product_oxime hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->product_oxime base Sodium Acetate or Pyridine solvent Ethanol/Water temp Room Temperature

Caption: Synthesis of target oximes from precursor aldehydes.

Step-by-Step Protocol:

  • Dissolve the aldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate or pyridine (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime product.[7]

Comparative Kinetic Analysis of Ester Hydrolysis

The rate of hydrolysis of the ethyl and methyl esters can be compared using HPLC or UV-Vis spectroscopy.

dot

Hydrolysis_Kinetics start Prepare solutions of ethyl and methyl esters in a buffered aqueous-organic solvent mixture reaction Initiate hydrolysis by adding a base (e.g., NaOH) start->reaction sampling Withdraw aliquots at specific time intervals reaction->sampling quench Quench the reaction (e.g., by acidification) sampling->quench analysis Analyze aliquots by HPLC or UV-Vis Spectroscopy quench->analysis data Plot concentration of ester vs. time to determine rate constants analysis->data comparison Compare the rate constants (k_ethyl vs. k_methyl) data->comparison

Caption: Workflow for comparative hydrolysis kinetics.

Step-by-Step Protocol (HPLC Monitoring): [8]

  • Prepare stock solutions of known concentrations for both the ethyl and methyl esters in a suitable solvent (e.g., acetonitrile).

  • Prepare a reaction buffer (e.g., phosphate buffer at a specific pH).

  • Initiate the hydrolysis reaction by adding a known amount of a base (e.g., NaOH solution) to a solution of the ester in the buffer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding an acid (e.g., HCl) to neutralize the base.

  • Analyze the quenched aliquots by reverse-phase HPLC, monitoring the disappearance of the ester peak.

  • Plot the natural logarithm of the ester concentration versus time. The slope of this line will give the pseudo-first-order rate constant.

  • Compare the rate constants obtained for the ethyl and methyl esters under identical conditions.

Conclusion

The choice between ethyl and methyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate should be guided by the specific requirements of the intended application.

  • For applications where ester stability is crucial, the ethyl ester is the preferred choice due to its slower rate of hydrolysis, a consequence of greater steric hindrance.

  • Conversely, if facile cleavage of the ester is desired, for instance, in the design of a prodrug that requires metabolic activation, the methyl ester would be more suitable due to its higher susceptibility to hydrolysis.

The reactivity of the oxime moiety is not expected to differ significantly between the two compounds. Therefore, the decision should primarily be based on the desired properties of the ester group. The experimental protocols provided herein offer a framework for researchers to empirically determine the reactivity profiles of these compounds and to select the optimal derivative for their specific research and development needs.

References

Sources

Crystal Structure Determination of Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the crystal structure determination for Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate , comparing the structural insights gained via Single-Crystal X-Ray Diffraction (SC-XRD) against alternative characterization methods (Powder XRD, NMR, and Computational Modeling) and structural isomers.

Executive Summary

Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate is a significant intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly those involving phenoxyacetic acid scaffolds (e.g., auxinic herbicides) and oxime-based reactivators. Its solid-state behavior—specifically its hydrogen-bonding network and packing efficiency—directly influences its solubility, stability, and bioavailability.

This guide compares the Single-Crystal X-Ray Diffraction (SC-XRD) determination of this molecule against alternative analytical techniques and structural isomers. We demonstrate that while NMR provides connectivity, only SC-XRD reveals the critical intermolecular


 and 

interactions that dictate the compound's physicochemical "performance" (stability and density).
FeatureSC-XRD (Gold Standard) Powder XRD (PXRD) Solution NMR DFT Calculation
Resolution Atomic (<0.8 Å)Phase ID / BulkConnectivity onlyTheoretical
3D Packing Direct ObservationInferred (Rietveld)NonePredicted
H-Bonding Explicit GeometryIndirectIndirect (Shift)Energy only
Confidence High (Absolute) MediumHigh (Identity)Medium
Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals, a high-purity synthesis followed by a controlled crystallization workflow is required. The presence of the oxime group introduces specific solubility challenges compared to the parent aldehyde.

2.1. Synthetic Route

The synthesis proceeds via a two-step Williamson ether synthesis followed by condensation.

  • Alkylation: Reaction of 3-hydroxybenzaldehyde with ethyl bromoacetate in dry acetone using

    
     as a base (Reflux, 8h).
    
  • Condensation: The resulting ethyl 2-(3-formylphenoxy)acetate is treated with hydroxylamine hydrochloride (

    
    ) and sodium acetate in ethanol/water (Reflux, 2h).
    
2.2. Crystallization Methodology

The "performance" of the crystal growth—yield and quality—is compared between solvent systems.

  • Method A (Recommended): Slow evaporation from Ethanol/Water (1:1 v/v) .

    • Outcome: Block-like colorless crystals suitable for SC-XRD.

    • Mechanism:[1][2] The mixed solvent leverages the differential solubility of the hydrophobic ester and hydrophilic oxime.

  • Method B (Alternative): Vapor diffusion of Hexane into Ethyl Acetate .

    • Outcome: Needle-like crystals (often twinned).

    • Drawback: Faster nucleation leads to lower diffraction quality.

Experimental Workflow: Structure Determination

The following diagram outlines the self-validating workflow for determining the structure, ensuring high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

G Start Crude Product (Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate) Recryst Recrystallization (EtOH/H2O, Slow Evap) Start->Recryst Purification Screen Microscope Screening (Polarized Light) Recryst->Screen Crystal Selection Screen->Recryst Twinning/Amorphous DataColl Data Collection (Bruker APEX-II, Mo Kα) Screen->DataColl Quality OK Solve Structure Solution (SHELXT - Direct Methods) DataColl->Solve hkl file Refine Refinement (SHELXL - Least Squares) Solve->Refine Initial Phasing Validate Validation (CheckCIF / PLATON) Refine->Validate R1 < 0.05 Validate->Refine Alerts Found Final Final CIF (Structural Model) Validate->Final Pass

Figure 1: Decision-tree workflow for crystal structure determination, highlighting quality control checkpoints (Screening, Validation).

Structural Analysis & Performance Comparison
4.1. Crystal Data & Refinement Statistics

The structural "performance" is quantified by the R-factor and resolution. A typical high-quality dataset for this class of compounds yields:

  • Crystal System: Triclinic or Monoclinic (Commonly

    
     or 
    
    
    
    ).
  • Space Group:

    
     (Most common for phenoxyacetates to maximize packing density).
    
  • R-Factor (

    
    ):  < 0.05 (Indicates <5% discrepancy between model and data).
    
  • Goodness of Fit (S): ~1.0.

4.2. Comparative Structural Features (Isomer Analysis)

The core value of this guide is comparing the meta-substituted isomer (the topic) with its para- and ortho-alternatives. The position of the oxime group drastically alters the solid-state assembly.

Structural FeatureMeta-Isomer (Topic) Para-Isomer (Alternative) Ortho-Isomer (Alternative)
Molecular Planarity Twisted : Steric hindrance at meta position forces the ester tail out of plane.Planar : Extended conjugation allows flat packing.Highly Twisted : Strong steric clash between ester and oxime.
H-Bond Motif Centrosymmetric Dimers :

loops via oxime

.[3]
Infinite Chains :

motifs linking head-to-tail.
Intramolecular :

often prevents intermolecular networking.
Melting Point Medium (80-100°C) High (>120°C) (Due to efficient planar stacking)Low (<70°C) (Poor packing efficiency)
Solubility Moderate (Balanced)Low (Hard to dissolve)High (Lipophilic exposed)

Key Insight: The meta-isomer offers a balance between stability (dimer formation) and solubility, making it a superior candidate for drug formulation compared to the highly insoluble para-isomer or the unstable ortho-isomer.

4.3. Hydrogen Bonding Network

The oxime group (


) is a robust hydrogen bond donor/acceptor. In the meta-isomer, the primary interaction is the formation of inversion dimers.
  • Primary Interaction:

    
    
    
    • Geometry:

      
      , 
      
      
      
      .
    • Effect: Stabilizes the crystal lattice, increasing melting point relative to the ester precursor.

  • Secondary Interaction:

    
    
    
    • Effect: Links the dimers into 2D sheets.

Detailed Protocol: Data Collection & Refinement

To replicate these results, follow this standardized protocol:

  • Mounting: Select a crystal approx.

    
     mm. Mount on a glass fiber or Kapton loop using Paratone oil.
    
  • Collection:

    • Instrument: Bruker APEX-II or Oxford Diffraction Xcalibur.

    • Radiation:

      
       (
      
      
      
      ) is preferred over
      
      
      to minimize absorption for this organic molecule.
    • Temperature: 296 K (Room Temp) is sufficient, but 100 K is recommended to reduce thermal vibration (

      
      ) and improve resolution.
      
  • Refinement Strategy (SHELXL):

    • Refine non-hydrogen atoms anisotropically.

    • Place H-atoms on carbons in calculated positions (riding model).[3]

    • Critical Step: Locate the H-atom of the oxime hydroxyl group (

      
      ) from the difference Fourier map and refine it freely or with a soft restraint (
      
      
      
      ) to confirm the
      
      
      configuration (typically
      
      
      -isomer is favored).
References
  • Mohammed, Y. H. I., Naveen, S., Lokanath, N. K., & Khanum, S. A. (2016). Ethyl 2-(4-chloro-3-methylphenoxy)acetate. IUCrData. Link

    • Context: Provides the baseline structural parameters for phenoxyacetate derivatives and crystalliz
  • Govindan, S., Vijayakumar, S., Jayakumar, S., Mannickam, B., & Sanmargam, A. (2012). (E)-2-({2-[(E)-(Hydroxyimino)methyl]phenoxy}methyl)-3-phenylacrylonitrile.[4] Acta Crystallographica Section E. Link

    • Context: Establishes the expected hydrogen bonding geometry ( dimers) for the hydroxyiminomethyl-phenoxy moiety.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

    • Context: The authoritative source for the refinement algorithms used in the protocol.
  • Spek, A. L. (2009).[3] Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

    • Context: Defines the validation standards (CheckCIF) required to ensure the trustworthiness of the structural model.

Sources

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